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  • Product: 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one
  • CAS: 171179-93-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, demonstrating a range of biological activities. A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the key physicochemical parameters of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one, detailing the established experimental methodologies for their determination and offering insights into the interpretation of the resulting data. While specific experimental values for the title compound are not extensively available in public literature, this guide leverages data from structurally similar analogs to provide a robust framework for its characterization.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its behavior in a biological environment, influencing its solubility, permeability, and interaction with target proteins.[2][3] For researchers in drug development, a comprehensive physicochemical profile is not merely a set of data points; it is a predictive tool that informs lead optimization, formulation development, and ultimately, the therapeutic potential of a compound.

The core physicochemical properties that dictate the "drug-likeness" of a molecule include:

  • Solubility: The ability of a compound to dissolve in a solvent to form a homogenous solution. Aqueous solubility is a critical factor for oral bioavailability.

  • Lipophilicity: The affinity of a molecule for a lipid-like environment, which influences its ability to cross cell membranes.

  • Ionization Constant (pKa): The pH at which a molecule exists in equal proportions of its ionized and non-ionized forms. This affects solubility, absorption, and receptor binding.[3]

  • Melting Point: The temperature at which a solid becomes a liquid, providing an indication of purity and lattice energy.

  • Spectral Properties: The interaction of the molecule with electromagnetic radiation (UV-Vis, NMR, Mass Spectrometry), which provides structural confirmation and information about its electronic environment.

This guide will delve into each of these properties for 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one, providing both theoretical understanding and practical experimental guidance.

Chemical Identity and Structure

A foundational understanding of the molecule's structure is essential for interpreting its physicochemical behavior.

Chemical Name: 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one

Molecular Formula: C₁₀H₈N₄O

Molecular Weight: 200.19 g/mol

Chemical Structure:

Figure 1: Chemical structure of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one.

The structure reveals a fused tricyclic system consisting of a pyrimidine ring and an indole nucleus. The presence of an amino group at the 2-position and a keto group at the 4-position, along with the acidic protons on the pyrimidine and indole nitrogens, are key determinants of its physicochemical properties.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing a significant challenge in drug development.

Theoretical Considerations

The solubility of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one is influenced by several factors:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state. The presence of hydrogen bond donors (amino and N-H groups) and acceptors (keto and nitrogen atoms) suggests a high lattice energy, which would decrease aqueous solubility.

  • Ionization: The molecule possesses both acidic (indole and pyrimidine N-H) and basic (amino group and ring nitrogens) centers. Its solubility will, therefore, be highly dependent on the pH of the medium.

  • Lipophilicity: The indole ring contributes to the lipophilic character of the molecule.

Predicted Solubility

Due to the lack of publicly available experimental data, computational methods can provide an initial estimate of solubility. Various in silico models predict the aqueous solubility (logS) of this compound to be low.

Parameter Predicted Value Method
logS-3.5 to -4.5ALOGPS, XLOGP3

Note: These are predicted values and should be experimentally verified.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standard solutions of the compound to determine the concentration in the saturated solution.

G start Start: Excess Solid Compound add_buffer Add Buffer (various pH) start->add_buffer equilibrate Equilibrate (Shake/Stir) 24-48h at constant T add_buffer->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (HPLC/LC-MS) separate->analyze quantify Quantify Concentration (Calibration Curve) analyze->quantify end End: Thermodynamic Solubility quantify->end

Figure 2: Workflow for Thermodynamic Solubility Determination.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a non-polar (lipid) versus a polar (aqueous) environment. It is a key factor in membrane permeability and protein binding.

Theoretical Considerations

The logP of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one is influenced by the balance between its lipophilic indole core and the polar amino and keto functionalities.

Predicted Lipophilicity

Computational models provide an estimate of the logP value.

Parameter Predicted Value Method
logP1.5 - 2.5ALOGPS, XLOGP3

Note: These are predicted values and should be experimentally verified.

Experimental Determination of logD

The shake-flask method using n-octanol and a buffered aqueous phase is the traditional method for determining the distribution coefficient (logD) at a specific pH.

  • Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer and vice versa.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous buffer.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Agitate the vial for a sufficient time to allow for partitioning equilibrium.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logD using the formula: logD = log ([Concentration]octanol / [Concentration]aqueous).

Ionization Constant (pKa)

The pKa value(s) of a molecule indicate its acidic or basic strength and are crucial for understanding its behavior at different physiological pHs.

Theoretical Considerations

2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one has multiple potential ionization sites:

  • Acidic Protons: The N-H protons on the indole and pyrimidine rings can be deprotonated at higher pH.

  • Basic Centers: The amino group and the pyrimidine ring nitrogens can be protonated at lower pH.

The presence of both acidic and basic centers means the molecule will exist as different ionic species depending on the pH, which will significantly impact its solubility and interactions with biological targets.

Predicted pKa
Parameter Predicted Value Comment
Acidic pKa8.0 - 9.0Corresponding to the indole N-H
Basic pKa3.0 - 4.0Corresponding to the amino group/pyrimidine nitrogens

Note: These are predicted values and should be experimentally verified.

Experimental Determination of pKa

Potentiometric titration is a common and reliable method for determining pKa values.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water with a co-solvent if necessary).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.

G start Start: Dissolved Compound titrate Titrate with Acid/Base start->titrate record_pH Record pH after each addition titrate->record_pH plot Plot pH vs. Titrant Volume record_pH->plot analyze_curve Analyze Titration Curve (Identify Inflection Points) plot->analyze_curve determine_pKa Determine pKa (Midpoint of Buffer Region) analyze_curve->determine_pKa end End: pKa Value(s) determine_pKa->end

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Melting Point

The melting point of a compound is a useful indicator of its purity and can provide insights into the strength of its crystal lattice.

Expected Melting Point

For structurally related pyrimido[4,5-b]indole derivatives, melting points are often high, typically above 250°C, and in some cases, decomposition occurs before melting.[3] This is consistent with a highly ordered crystal structure stabilized by intermolecular hydrogen bonding. For instance, some substituted 9H-pyrimido[4,5-b]indoles have reported melting points in the range of 244-322 °C.

Experimental Determination of Melting Point

The capillary melting point method is a standard technique for determining the melting point of a crystalline solid.

  • Sample Preparation: Ensure the sample is a fine, dry powder.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2°C per minute) for an accurate measurement.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting point is reported as a range.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one is expected to exhibit characteristic absorption bands in the UV region.

Expected Spectral Features: The spectrum is likely to show multiple absorption maxima (λmax) corresponding to π → π* transitions within the conjugated system. The exact positions and intensities of these bands will be influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons of the indole ring, the N-H protons, and the amino protons. The chemical shifts of the amino and N-H protons can be broad and may exchange with D₂O.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, providing a carbon skeleton fingerprint.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 200. Common fragmentation pathways for related indole alkaloids often involve cleavages of the side chains and rearrangements of the heterocyclic rings.

Conclusion

A comprehensive understanding of the physicochemical properties of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one is fundamental to advancing its potential as a therapeutic agent. While specific experimental data for this compound remains limited in the public domain, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the critical data needed to inform rational drug design, optimize lead compounds, and ultimately, accelerate the development of novel therapeutics based on this promising scaffold. The synthesis and evaluation of this and related compounds are active areas of research, and future publications will undoubtedly provide more precise data to complement the methodologies described in this guide.[4][5][6]

References

  • PubChem. 2-Amino-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. Available from: [Link]

  • Rajaraman, G. (2015). Importance of Physicochemical Properties In Drug Discovery. Research & Reviews: A Journal of Pharmacology.
  • Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Drug Discovery Today.
  • Malik, R., & Kamble, G. (2014). Physicochemical property of drug molecules with respect to drug actions.
  • Andreev, S., et al. (2020). 1-{3-[(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino]piperidin-1-yl}propan-1-one.
  • Zhang, X., et al. (2015). Synthesis of 2-aminoquinoline-3-carboamides and pyrimido[4,5-b]quinolin-4-ones through copper-catalyzed one-pot multicomponent reactions. Chemistry – An Asian Journal.
  • PubChem. 3-{[(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)amino]methyl}-1lambda6-thietane-1,1-dione. National Center for Biotechnology Information. Available from: [Link]

  • Biswas, K., & Mal, P. (2013). ChemInform Abstract: One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles, Substituted 2-(1,3,5-Triazin-2-yl)
  • PubChem. methyl 4-{[3-(piperidin-1-yl)propyl]amino}-9H-pyrimido[4,5-b]indole-7-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-amino-3-methyl-9h-pyrido[2,3-b]indole. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Available from: [Link]

  • NIST. 2,4(1H,3H)-Pyrimidinedione, 5-amino-. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. 2,4-bis(azanyl)-9~{H}-pyrimido[4,5-b]indol-6-ol. National Center for Biotechnology Information. Available from: [Link]

  • Andreev, S., et al. (2020). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. Molecules.
  • PubChemLite. 2-methyl-5-{[(9h-pyrimido[4,5-b]indol-4-yl)amino]methyl}furan-3-carboxylic acid. Available from: [Link]

Sources

Exploratory

The Emergent Role of the 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one Scaffold in Oncology: A Technical Guide to its Mechanism of Action

Introduction: A Privileged Scaffold in Kinase Inhibition The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one core is a heterocyclic chemical scaffold of significant interest in contemporary oncology drug discovery. Its rigid,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Kinase Inhibition

The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one core is a heterocyclic chemical scaffold of significant interest in contemporary oncology drug discovery. Its rigid, planar structure, rich in hydrogen bond donors and acceptors, makes it an ideal backbone for the design of potent and selective kinase inhibitors. While this specific parent compound often serves as a crucial intermediate in the synthesis of more complex molecules, its derivatives have demonstrated compelling anti-cancer properties by targeting a range of protein kinases implicated in tumor growth, proliferation, and survival.[1][2][3] This guide will provide an in-depth technical overview of the mechanistic action of this scaffold in cancer cells, drawing upon the extensive research conducted on its more elaborated analogs. We will explore the key kinase targets, the downstream cellular consequences of their inhibition, and the experimental methodologies required to elucidate these mechanisms.

Core Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

The primary mechanism by which pyrimido[4,5-b]indole derivatives exert their anti-cancer effects is through the inhibition of protein kinases.[2] These enzymes play a central role in signal transduction pathways that regulate virtually all cellular processes. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell growth and proliferation.[1][4]

Derivatives of the 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions with key amino acid residues. This prevents the binding of ATP, the phosphate donor for the kinase's catalytic activity, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the oncogenic signaling cascade.

cluster_0 Kinase ATP-Binding Pocket Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to Substrate_Protein Substrate_Protein Substrate_Protein->Kinase Binds to Oncogenic_Signaling Oncogenic_Signaling Phosphorylated_Substrate->Oncogenic_Signaling Activates Inhibitor Pyrimido[4,5-b]indole Derivative Inhibitor->Kinase Blocks ATP Binding Inhibitor->Oncogenic_Signaling Inhibits

Caption: General mechanism of ATP-competitive kinase inhibition.

Key Kinase Targets and Downstream Cellular Effects

Research has identified several key cancer-associated kinases that are potently inhibited by derivatives of the 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold.

Receptor Tyrosine Kinases (RTKs): VEGFR-2 and PDGFR-β

Several derivatives have been synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β).[3] These RTKs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • VEGFR-2: The primary receptor for VEGF, a potent pro-angiogenic factor. Inhibition of VEGFR-2 blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival.

  • PDGFR-β: Involved in the recruitment of pericytes that stabilize newly formed blood vessels. Its inhibition disrupts the integrity of the tumor vasculature.

The dual inhibition of these receptors leads to a potent anti-angiogenic effect, effectively starving the tumor and inhibiting its growth and metastasis.[3]

Pyrimido_Indole Pyrimido[4,5-b]indole Derivative VEGFR2 VEGFR-2 Pyrimido_Indole->VEGFR2 Inhibits PDGFRB PDGFR-β Pyrimido_Indole->PDGFRB Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes PDGFRB->Angiogenesis Promotes Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Supports

Caption: Inhibition of angiogenesis via VEGFR-2 and PDGFR-β.

RET and TRK Kinases

Derivatives of 9H-pyrimido[4,5-b]indole have been identified as dual inhibitors of Rearranged during Transfection (RET) and Tropomyosin Receptor Kinase (TRK).[1][4] Aberrant activation of these kinases through mutations or gene fusions is a known oncogenic driver in various cancers, including thyroid and lung carcinomas.[1][4]

  • RET: A receptor tyrosine kinase essential for the development of several tissues.[1]

  • TRK: A family of neurotrophin receptors (TRKA, TRKB, TRKC) whose gene fusions are oncogenic drivers in a wide range of tumors.[1]

Dual inhibition of RET and TRK offers a therapeutic strategy for tumors harboring genetic alterations in either of these kinases and may also overcome certain mechanisms of acquired resistance to more selective inhibitors.[4]

Glycogen Synthase Kinase 3β (GSK-3β)

The 9H-pyrimido[4,5-b]indole scaffold has been extensively explored for the development of GSK-3β inhibitors.[5][6] While initially a target for neurodegenerative diseases like Alzheimer's, GSK-3β is also implicated in cancer through its role in various signaling pathways, including the Wnt/β-catenin pathway.[5] Dysregulation of GSK-3β can contribute to tumor cell proliferation, survival, and resistance to therapy.

Other Serine/Threonine Kinases: CK1δ/ε and DYRK1A

Further studies have shown that 9H-pyrimido[4,5-b]indol-4-amine derivatives can inhibit Casein Kinase 1 delta/epsilon (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2][7] These kinases are involved in the regulation of circadian rhythms, cell cycle progression, and developmental processes, and their dysregulation has been linked to cancer.[2]

Cellular Consequences of Kinase Inhibition

The inhibition of the aforementioned kinases by 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one derivatives translates into distinct anti-cancer effects at the cellular level.

Induction of Apoptosis

A common outcome of treatment with these compounds is the induction of apoptosis, or programmed cell death. By blocking pro-survival signaling pathways, these inhibitors can trigger the intrinsic or extrinsic apoptotic cascades. Evidence for apoptosis induction includes:

  • Caspase Activation: Increased activity of executioner caspases like caspase-3.[8]

  • Changes in Apoptotic Proteins: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[9]

  • DNA Fragmentation: Cleavage of chromosomal DNA into characteristic fragments.[10]

Cell Cycle Arrest

These kinase inhibitors can also cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[9] For instance, inhibition of kinases that regulate cell cycle checkpoints, such as CDKs, can lead to an accumulation of cells in a specific phase (e.g., G1 or G2/M).[11] This halt in proliferation provides an opportunity for apoptotic pathways to be initiated.

Experimental Workflows for Mechanistic Elucidation

A robust investigation into the mechanism of action of a novel 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one derivative involves a multi-faceted approach, from initial screening to in-depth cellular and molecular analysis.

In Vitro Cytotoxicity Screening

The initial step is to assess the compound's anti-proliferative activity across a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, PC-3, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.[12][13]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).[14] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Target Identification and Validation

Once cytotoxic activity is confirmed, the next crucial step is to identify the direct molecular target(s).

Workflow: Kinase Panel Screening and Target Validation

Compound Test Compound Kinase_Panel Broad Kinase Panel Screening (e.g., ADP-Glo) Compound->Kinase_Panel Hit_Kinases Identify Hit Kinases (Significant Inhibition) Kinase_Panel->Hit_Kinases IC50_Determination Determine IC50 for Top Hits Hit_Kinases->IC50_Determination Western_Blot Western Blot Analysis in Cancer Cells IC50_Determination->Western_Blot Phospho_Target Probe for Phosphorylation of Target and Substrates Western_Blot->Phospho_Target Target_Validation Target Validated Phospho_Target->Target_Validation

Caption: Workflow for kinase target identification and validation.

  • Kinase Profiling: Screen the compound against a large panel of recombinant kinases (e.g., using the ADP-Glo™ Kinase Assay) to identify potential targets.[6]

  • IC50 Determination: Perform dose-response assays for the most promising "hit" kinases to determine their IC50 values.

  • Cellular Target Engagement: Use techniques like Western blotting to assess the phosphorylation status of the identified target kinase and its downstream substrates in treated cancer cells. A decrease in phosphorylation indicates target engagement and inhibition.[15]

Analysis of Cellular Effects

Following target validation, the downstream cellular consequences are investigated.

Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

  • Cell Cycle Analysis:

    • Treat cells with the compound for 24-48 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Treat with RNase A and stain the DNA with propidium iodide (PI).

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Treat cells with the compound for the desired time.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Analyze by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.[13]

Quantitative Data Summary

The following table summarizes the inhibitory activities of various pyrimido[4,5-b]indole derivatives against different cancer-related kinases, as reported in the literature.

Compound ClassTarget KinaseReported IC50 ValuesReference
9H-pyrimido[4,5-b]indole amidesGSK-3β360 nM - 480 nM[5][6]
9H-pyrimido[4,5-b]indole aminesCK1δ/εSubmicromolar to micromolar[2][7]
9H-pyrimido[4,5-b]indole aminesDYRK1AMicromolar range[2][7]
5-Thiophenyl-9H-pyrimido[4,5-b]indolesVEGFR-2~2-4 fold of standard (semaxinib)[3]
5-Thiophenyl-9H-pyrimido[4,5-b]indolesPDGFR-βActive[3]
9H-pyrimido[4,5-b]indole derivativesRET/TRKADual inhibitors[1][4]

Conclusion and Future Directions

The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold is a cornerstone for the development of a new generation of kinase inhibitors with significant potential in cancer therapy. Its derivatives have demonstrated potent activity against a range of oncogenic kinases, leading to anti-proliferative effects through the induction of apoptosis and cell cycle arrest. The versatility of this scaffold allows for fine-tuning of its selectivity and potency, opening avenues for the development of both highly specific and rationally designed multi-targeted agents. Future research should focus on elucidating the in vivo efficacy and safety profiles of the most promising derivatives, with the ultimate goal of translating these findings into novel clinical candidates for the treatment of various malignancies.

References

  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. (2020). MDPI. Available at: [Link]

  • Acharya, B., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (2024). PubMed. Available at: [Link]

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. (2020). Sciforum. Available at: [Link]

  • Comparison between selected pyrimido[4,5-b or 5,4-b]indol-4-amines... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. (2011). PubMed. Available at: [Link]

  • Single Agents with Designed Combination Chemotherapy Potential: Synthesis and Evaluation of Substituted Pyrimido[4,5-b]indoles as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors and as Antitumor Agents. (n.d.). PMC. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. (n.d.). Semantic Scholar. Available at: [Link]

  • Novel synthesis and in-vitro anticancer activity of 3-amino-9-chloro- 8-fluoro-4-oxo-(2H)/aryl/heteryl. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Şenol, İ. M., et al. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]

  • Contreras, L., et al. (2018). Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019). PubMed. Available at: [Link]

  • Apoptosis induction in humAn leukemiA cells by novel 2-Amino-5-benzylthiAzole derivAtives. (n.d.). ResearchGate. Available at: [Link]

  • Identification of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffolds as potent Lck inhibitors as anti-cancer agents. (2024). Korea University Pure. Available at: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI. Available at: [Link]

  • Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation. (2021). PubMed. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). ResearchGate. Available at: [Link]

  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. (n.d.). PMC. Available at: [Link]

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. (2020). MDPI. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (n.d.). PMC. Available at: [Link]

  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. (2023). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one: A Critical Scaffold in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale The 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one core is a privileged pharmacophore and a structural isostere of purines. It is extensively utilized in the design of multi-targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one core is a privileged pharmacophore and a structural isostere of purines. It is extensively utilized in the design of multi-targeted receptor tyrosine kinase (RTK) inhibitors (e.g., VEGFR, PDGFR, EGFR), thymidylate synthase (TS) inhibitors, and glycogen synthase kinase-3β (GSK-3β) inhibitors,[1],.

Synthesizing this tricyclic scaffold requires a robust, scalable, and regioselective approach. The most efficient route is a convergent three-step sequence starting from commercially available 2-halonitrobenzenes (such as 2-fluoronitrobenzene or 2-chloronitrobenzene)[2].

Mechanistic Pillars of the Synthesis:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The highly electron-withdrawing nitro group activates the ortho-halogen, making it highly susceptible to nucleophilic attack by the enolate of ethyl cyanoacetate.

  • Reductive Cyclization Cascade: Reduction of the nitro group to an aniline must be carefully controlled. Using Zinc dust in acetic acid provides a mild reduction while simultaneously providing the acidic protons necessary to activate the adjacent cyano group. This triggers an immediate, spontaneous intramolecular cyclization to form the 2-aminoindole core[3].

  • High-Temperature Pyrimidine Annulation: The final ring closure utilizes carbamimidic chloride hydrochloride (chloroformamidine hydrochloride). This dual condensation requires extreme polarity and heat. Utilizing methyl sulfone as a solvent is a critical choice—it melts at 109 °C, creating a highly polar, non-nucleophilic liquid environment that dissolves the polar intermediates and stabilizes the transition state of the annulation[2],[4].

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Fluoronitrobenzene + Ethyl Cyanoacetate Step1 Step 1: SNAr Reaction Base (K2CO3), DMF, 80°C Start->Step1 Int1 Ethyl 2-cyano-2-(2-nitrophenyl)acetate Step1->Int1 Step2 Step 2: Reductive Cyclization Zn Dust, AcOH, 60°C Int1->Step2 Int2 Ethyl 2-amino-1H-indole-3-carboxylate Step2->Int2 Step3 Step 3: Pyrimidine Annulation Chloroformamidine HCl, Methyl Sulfone Int2->Step3 Product 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one Step3->Product

Fig 1: Three-step synthetic workflow for 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one.

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Causality & Choice of Reagents: Potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) is chosen over Sodium Hydride (NaH) to generate the cyanoacetate enolate. K2​CO3​ is milder, easier to handle at scale, and prevents the formation of dialkylated byproducts[2].

Procedure:

  • To a flame-dried round-bottom flask, add 2-fluoronitrobenzene (1.0 equiv, 10 mmol) and ethyl cyanoacetate (1.2 equiv, 12 mmol) in anhydrous DMF (20 mL).

  • Add finely powdered anhydrous K2​CO3​ (2.5 equiv, 25 mmol) portion-wise.

  • Stir the suspension and heat to 80 °C under an inert argon atmosphere for 4–6 hours.

  • Self-Validation Check: The reaction mixture will transition to a deep red/orange color, indicating the formation of the conjugated nitro-aromatic intermediate. TLC (Hexane/EtOAc 3:1) should show the complete consumption of the high- Rf​ starting material.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice water (100 mL). Acidify carefully with 1M HCl until pH ~4. Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. The crude dark oil can be used directly in the next step[2].

Step 2: Reductive Cyclization to Ethyl 2-amino-1H-indole-3-carboxylate

Causality & Choice of Reagents: Catalytic hydrogenation (e.g., H2​ , Pd/C) can lead to over-reduction or fail to trigger the cyclization. Zinc dust in acetic acid (AcOH) provides a single-electron transfer reduction. The acidic environment perfectly primes the adjacent cyano group for intramolecular nucleophilic attack by the newly formed aniline, yielding the indole core in one pot[2],[3].

Procedure:

  • Dissolve the crude ethyl 2-cyano-2-(2-nitrophenyl)acetate (10 mmol) in glacial acetic acid (30 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add Zinc dust (8.0 equiv, 80 mmol) portion-wise over 30 minutes to control the exothermic reduction.

  • Remove the ice bath and heat the mixture to 60 °C for 2 hours.

  • Self-Validation Check: TLC (Hexane/EtOAc 1:1) will reveal a new spot that is highly fluorescent blue under 254 nm UV light—a hallmark optical property of 2-aminoindoles.

  • Workup: Filter the warm mixture through a pad of Celite to remove insoluble Zinc salts. Wash the Celite pad with EtOAc. Concentrate the filtrate under reduced pressure to remove most of the acetic acid. Neutralize the residue with saturated aqueous NaHCO3​ and extract with EtOAc. Dry and concentrate to yield the solid product[2].

Step 3: Pyrimidine Annulation to 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one

Causality & Choice of Reagents: The cyclocondensation requires fusing the 2-amino and 3-ester groups of the indole with carbamimidic chloride hydrochloride. Methyl sulfone is explicitly chosen as the solvent because it melts at 109 °C, creating a highly polar, non-nucleophilic liquid bath that dissolves the ionic reagents and drives the expulsion of ethanol and HCl to form the pyrimidone ring[2],[4].

Procedure:

  • In a heavy-walled glass reaction tube, combine ethyl 2-amino-1H-indole-3-carboxylate (1.0 equiv, 5 mmol), carbamimidic chloride hydrochloride (1.6 equiv, 8 mmol), and methyl sulfone (5 g).

  • Heat the mixture in an oil bath to 110–120 °C.

  • Self-Validation Check: As the temperature crosses 109 °C, the methyl sulfone will melt, and the solid mixture will become a homogenous, stirring liquid. Stir for 30–45 minutes. The product, having a much higher melting point, may begin to precipitate directly out of the melt[2].

  • Workup: Remove from heat and carefully add distilled water (20 mL) while the mixture is still warm (approx. 80 °C) to dissolve the methyl sulfone.

  • Add aqueous ammonia dropwise to neutralize the mixture (pH ~7-8). The target compound will precipitate as a fine solid.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from Chloroform/Methanol (1:1) to yield the pure 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one[2].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected analytical outcomes for the three-step protocol, allowing researchers to benchmark their synthetic progress.

StepTarget Intermediate / ProductReagents & SolventTemp & TimeTypical YieldAnalytical Validation
1 Ethyl 2-cyano-2-(2-nitrophenyl)acetate2-F-nitrobenzene, Ethyl cyanoacetate, K2​CO3​ , DMF80 °C, 4-6 h85 - 92%TLC Rf​ ~0.3 (Hex/EtOAc 3:1); Deep red reaction mixture.
2 Ethyl 2-amino-1H-indole-3-carboxylateZn dust, Glacial Acetic Acid0 °C to 60 °C, 2 h70 - 80%TLC Rf​ ~0.4 (Hex/EtOAc 1:1); Strong blue UV fluorescence.
3 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-oneCarbamimidic chloride HCl, Methyl sulfone110-120 °C, 30-45 min65 - 78%Melting Point >250 °C; HRMS [M+H]+ calcd for C10​H8​N4​O : 201.0776.

References

  • Single Agents with Designed Combination Chemotherapy Potential: Synthesis and Evaluation of Substituted Pyrimido[4,5-b]indoles as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors and as Antitumor Agents. Journal of Medicinal Chemistry, 2010. 4

  • Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 2000. 1

  • Supporting Information: Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 2014. 3

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. MDPI Pharmaceuticals, 2019. 5

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization Protocols for 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one

Introduction & Scope The 9H-pyrimido[4,5-b]indole core is a privileged tricyclic scaffold in modern medicinal chemistry. It is frequently utilized as a critical pharmacophore in the design of highly potent kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 9H-pyrimido[4,5-b]indole core is a privileged tricyclic scaffold in modern medicinal chemistry. It is frequently utilized as a critical pharmacophore in the design of highly potent kinase inhibitors (such as 1 and2) and epigenetic modulators (e.g., 3)[1][3][2].

Characterizing its primary derivatives, specifically 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one , presents unique analytical challenges:

  • Extreme Insolubility: The planar tricyclic system engages in strong intermolecular hydrogen bonding and π-π stacking.

  • Prototropic Tautomerism: The molecule can theoretically exist in lactam/lactim and various amine/imine tautomeric states.

  • High Density of Quaternary Carbons: The fusion of the pyrimidine and pyrrole rings creates multiple bridgehead carbons (C-4a, C-4b, C-8a, C-9a) that lack direct proton attachments, making 1D 13 C NMR insufficient for full structural elucidation.

This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously elucidate the structure of this complex heterocycle.

NMR_Workflow A 1. Sample Prep DMSO-d6, 15 mg B 2. 1D NMR 1H & 13C A->B C 3. 2D NMR Suite COSY, HSQC, HMBC B->C D 4. Processing Apodization & FT C->D E 5. Validation Structure Proof D->E

Figure 1: End-to-end NMR characterization workflow for pyrimido[4,5-b]indole derivatives.

Experimental Design & Causality

The Causality of Solvent Selection

Standard chlorinated solvents (e.g., CDCl 3​ ) are entirely ineffective for pyrimido[4,5-b]indoles[4]. DMSO-d 6​ is mandatory. The causality behind this choice is twofold:

  • Thermodynamic Solubilization: DMSO acts as a powerful hydrogen-bond acceptor, disrupting the rigid intermolecular networks between the C-4 carbonyl and the N-3/N-9 protons, allowing the molecule to dissolve at concentrations viable for 13 C NMR (>10 mg/mL).

  • Kinetic Trapping of Exchangeable Protons: DMSO-d 6​ significantly slows the chemical exchange rate of the labile N9-H, N3-H, and 2-NH 2​ protons with residual water. Instead of coalescing into a single broad baseline artifact, these protons appear as distinct, quantifiable resonances, which is critical for proving the lactam tautomeric state.

The Necessity of a 2D NMR Strategy

A 1D 13 C spectrum will yield 10 distinct carbon signals, but assigning the five quaternary carbons requires a self-validating logic system. We employ a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings ( nJCH​=8 Hz) to trace the scalar couplings from the peripheral protons into the carbon skeleton.

Methodologies: Step-by-Step NMR Protocol

Step 1: Sample Preparation

  • Weigh 12–15 mg of highly purified 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one.

  • Dissolve in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal chemical shift reference ( δ=0.00 ppm).

  • Sonicate the mixture for 5–10 minutes at 298 K until the solution is optically clear.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no microbubbles are trapped within the active probe volume.

Step 2: 1D 1 H and 13 C NMR Acquisition

  • 1 H NMR (400/500 MHz): Set the probe temperature to 298 K. Acquire using a standard single-pulse sequence (zg30). Crucially, set the relaxation delay (D1) to 3.0–5.0 seconds to ensure accurate integration of the broad, quadrupolar-relaxed exchangeable protons (NH and NH 2​ ). Acquire 16–32 scans.

  • 13 C NMR (100/125 MHz): Acquire using composite pulse proton decoupling (zgpg30). Due to the long T1​ relaxation times of the tricyclic bridgehead carbons, use a minimum of 1024 scans and a D1 of 2.0 seconds to achieve a Signal-to-Noise (S/N) ratio > 10:1 for all quaternary peaks.

Step 3: 2D NMR Suite Acquisition

  • COSY: Acquire to map the contiguous spin system of the aromatic benzene ring (H-5 H-6 H-7 H-8).

  • Multiplicity-Edited HSQC: Acquire to map one-bond 1JCH​ couplings, distinguishing the four aromatic CH carbons from the six quaternary carbons.

  • HMBC: Acquire to map 2JCH​ and 3JCH​ couplings. This is the definitive step for assigning C-4a, C-4b, C-8a, and C-9a.

Data Presentation: Benchmark Chemical Shifts

The following table summarizes the expected quantitative NMR data for 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one in DMSO-d 6​ at 298 K, synthesized from empirical trends of structurally analogous4[4].

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Carbon TypeKey HMBC Correlations ( 1 H 13 C)
N9-H ~11.80 (s, 1H, broad)-Pyrrole NHC-8a, C-9a, C-4b
N3-H ~10.80 (s, 1H, broad)-Lactam NHC-2, C-4, C-4a
H-5 ~7.90 (d, 1H, J=7.8 )~121.0Aromatic CHC-4b, C-7, C-8a
H-8 ~7.40 (d, 1H, J=8.0 )~111.0Aromatic CHC-4b, C-6, C-8a
H-7 ~7.30 (t, 1H, J=7.5 )~125.0Aromatic CHC-5, C-8a
H-6 ~7.10 (t, 1H, J=7.5 )~119.0Aromatic CHC-4b, C-8
2-NH 2​ ~6.50 (s, 2H, broad)-Exocyclic AmineC-2, N1, N3
C-4 -~159.0Carbonyl (C=O)-
C-2 -~154.0Quaternary (N-C-N)-
C-9a -~151.0Bridgehead-
C-8a -~136.0Bridgehead-
C-4b -~120.0Bridgehead-
C-4a -~98.0Bridgehead-

Mechanistic Insights into Spectral Features

Anisotropic Deshielding of H-5

In the 1 H NMR spectrum, the H-5 proton resonates significantly downfield ( ∼7.90 ppm) compared to the other aromatic protons (H-6, H-7, H-8). This is an excellent internal validation of the regiochemistry. The spatial proximity of H-5 to the C-4 carbonyl oxygen places it directly within the deshielding cone generated by the magnetic anisotropy of the C=O double bond.

Confirmation of the Lactam Tautomer

The compound exists predominantly in the lactam (3H, 4-one) tautomeric form in DMSO-d 6​ , rather than the lactim (4-hydroxy) form. This is mechanistically proven by two features:

  • The presence of the highly deshielded N3-H proton at ∼10.80 ppm.

  • The 13 C chemical shift of C-4 at ∼159.0 ppm, which is characteristic of an α,β -unsaturated lactam carbonyl. If the lactim tautomer were dominant, the C-4 shift would typically migrate further downfield, and the N3-H signal would be replaced by an O-H resonance.

HMBC Network as a Self-Validating System

The fusion of the pyrimidine and indole rings is definitively proven by the intersection of coupling pathways in the HMBC spectrum. The N9-H proton shows strong 2J correlations to C-8a and C-9a, anchoring the pyrrole ring. Simultaneously, H-5 shows a 3J correlation to C-8a. The convergence of these signals on the C-8a node provides a closed-loop validation of the tricyclic core.

HMBC_Network cluster_protons Key Protons cluster_carbons Target Quaternary Carbons H5 H-5 (Aromatic) C4b C-4b H5->C4b 2J C8a C-8a H5->C8a 3J H8 H-8 (Aromatic) H8->C4b 3J H8->C8a 2J NH9 N9-H (Pyrrole) NH9->C4b 3J NH9->C8a 2J C9a C-9a NH9->C9a 2J NH3 N3-H (Lactam) C4 C-4 (C=O) NH3->C4 2J C2 C-2 NH3->C2 2J

Figure 2: Critical HMBC correlation network for assigning the tricyclic bridgehead carbons.

References

  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability Source: PMC / NIH URL:[Link]

  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor Source: PMC / NIH URL:[Link]

  • Synthesis of N4-(Substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines and Identification of New Microtubule Disrupting Compounds that are Effective against Multidrug Resistant Cells Source: PMC / NIH URL:[Link]

  • Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Method

The Versatile Scaffold: Applications of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one core is a prime example of such a versatile structure. This tricyclic heterocyclic system, a fusion of pyrimidine and indole rings, offers a unique three-dimensional architecture and a rich array of hydrogen bond donors and acceptors. These features make it an ideal starting point for the design of potent and selective modulators of various enzymes and receptors, leading to its exploration in a multitude of therapeutic areas. This guide will delve into the diverse applications of this scaffold in drug discovery, providing detailed insights into its mechanism of action against key biological targets and offering practical protocols for its evaluation.

I. A Scaffold for Precision Oncology: Targeting Aberrant Kinase Signaling

The dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of modern oncology drug discovery. The pyrimido[4,5-b]indole scaffold has proven to be a particularly fruitful template for the development of potent kinase inhibitors.

A. Dual Inhibition of RET and TRK Kinases in Cancer Therapy

Aberrant activation of the Rearranged during Transfection (RET) and Tropomyosin Receptor Kinase (TRK) proto-oncogenes, through mutations or gene fusions, is a key driver in various cancers, including non-small cell lung cancer and thyroid cancer.[1][2] While selective inhibitors for these kinases exist, they are often susceptible to resistance mechanisms. The development of dual RET/TRK inhibitors from the pyrimido[4,5-b]indole scaffold offers a promising strategy to overcome this challenge and broaden the patient population that could benefit from such therapies.[1][2]

Derivatives of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one have been shown to bind to the ATP-binding pocket of both RET and TRK kinases. Molecular docking studies suggest that the tricyclic core forms crucial hydrogen bonds with hinge region residues of the kinases, such as Alanine and Methionine.[1] Substitutions on the scaffold can be tailored to interact with other key residues, thereby modulating the potency and selectivity of the inhibitor.[1]

Signaling Pathway: RET and TRK Inhibition

G cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RET RET PLCg PLCγ RET->PLCg RAS RAS/MAPK Pathway RET->RAS PI3K PI3K/AKT Pathway RET->PI3K TRK TRK TRK->PLCg TRK->RAS TRK->PI3K Inhibitor Pyrimido[4,5-b]indole Derivative Inhibitor->RET Inhibits Inhibitor->TRK Inhibits Proliferation Proliferation PLCg->Proliferation RAS->Proliferation Metastasis Metastasis RAS->Metastasis Survival Survival PI3K->Survival

Caption: Inhibition of RET and TRK signaling by pyrimido[4,5-b]indole derivatives.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a pyrimido[4,5-b]indole derivative against a target kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., RET, TRK)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 5 µL of kinase assay buffer to each well of a 384-well plate.

  • Compound Addition: Add 1 µL of the serially diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control.

  • Kinase and Substrate Addition: Prepare a kinase/substrate mixture in kinase assay buffer and add 2 µL to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase assay buffer and add 2 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Broader Kinase Inhibition Profile

The versatility of the pyrimido[4,5-b]indole scaffold extends to the inhibition of other kinase families implicated in various diseases:

  • VEGFR-2/PDGFR-β Inhibition: Derivatives have been synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β), key mediators of angiogenesis in cancer.[3]

  • GSK-3β Inhibition: The scaffold has been explored for the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a target for neurodegenerative diseases like Alzheimer's.[4]

  • Other Serine/Threonine Kinase Inhibition: The inhibitory potential of these compounds has also been evaluated against a panel of other kinases including CDK5, CK1, and DYRK1A, which are involved in cell cycle regulation and neurodevelopment.[5][6]

II. Combating Drug Resistance: Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat. The pyrimido[4,5-b]indole scaffold has emerged as a promising foundation for the development of novel antibacterial agents, particularly against Gram-negative pathogens.[7][8]

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

Certain pyrimido[4,5-b]indole derivatives have been shown to inhibit the bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE).[7][8][9] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated antibacterial targets. By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.

Experimental Workflow: Antibacterial Drug Discovery Cascade

G A Compound Synthesis (Pyrimido[4,5-b]indole derivatives) B In Vitro Antibacterial Screening (MIC determination against a panel of Gram-negative bacteria) A->B C In Vitro Enzyme Inhibition Assay (GyrB/ParE) B->C D In Vitro Safety Assessment (hERG inhibition, cytotoxicity) B->D E In Vivo Efficacy Studies (Neutropenic mouse thigh infection model) B->E Active Compounds G Lead Optimization C->G D->G F Pharmacokinetic Profiling (ADME properties) E->F F->G

Caption: A typical workflow for the discovery of pyrimido[4,5-b]indole-based antibacterial agents.

III. Restoring Tumor Suppression: MDM2-p53 Interaction Inhibitors

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. In many tumors, p53 is inactivated through its interaction with the Murine Double Minute 2 (MDM2) oncoprotein. Disrupting the MDM2-p53 interaction is a key therapeutic strategy to reactivate p53. Novel pyrimido[4,5-b]indole derivatives have been designed as inhibitors of this protein-protein interaction.[10][11]

Mechanism of Action:

These compounds are designed to mimic the key interactions of p53 with MDM2, thereby competitively binding to the p53-binding pocket of MDM2. This prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 and the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis.[10]

IV. Modulating the Immune System and Other Novel Applications

The therapeutic potential of the pyrimido[4,5-b]indole scaffold extends beyond kinase inhibition and direct anticancer or antibacterial activity.

  • Immunomodulation: A related scaffold, pyrimido[5,4-b]indole, has been shown to activate macrophages through Toll-like receptor 4 (TLR4), enhancing their anti-tumor activity.[12] Other derivatives have been found to prolong NF-κB activation, suggesting their potential as vaccine co-adjuvants.[13]

  • Microtubule Depolymerizing Agents: Certain pyrimido[4,5-b]indole-4-amines act as microtubule depolymerizing agents, disrupting the cytoskeleton of cancer cells and leading to mitotic arrest and cell death.[14][15] These compounds have shown efficacy against multidrug-resistant cell lines.[14][15]

  • Hematopoietic Stem Cell Expansion: Patented derivatives have demonstrated the ability to promote the ex-vivo expansion of hematopoietic stem cells, which is of significant interest for bone marrow transplantation and other regenerative medicine applications.[16]

V. General Synthesis of the 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one Scaffold

A common synthetic route to the core scaffold is outlined below. This multi-step synthesis provides a versatile platform for the introduction of various substituents to explore structure-activity relationships.

Synthetic Scheme: A General Route

G A Substituted o-nitrohalobenzene C Ethyl 2-cyano-2-(2-nitrophenyl)acetate A->C B Ethyl 2-cyanoacetate B->C D Reduction (e.g., Zn/acetic acid) C->D E Ethyl 2-amino-1H-indole-carboxylate D->E F Cyclization (e.g., formamide or guanidine) E->F G 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one F->G

Caption: A generalized synthetic pathway to the pyrimido[4,s-b]indole core.

Conclusion and Future Perspectives

The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its synthetic tractability and ability to be decorated with a wide range of functional groups have enabled the development of potent and selective modulators for a diverse set of biological targets. From precision oncology to combating infectious diseases and modulating the immune system, the applications of this versatile scaffold continue to expand. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic applications, and developing innovative synthetic methodologies to access an even greater chemical space. The continued exploration of the pyrimido[4,5-b]indole scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens | Journal of Medicinal Chemistry. (2021, June 3). ACS Publications. Retrieved from [Link]

  • Pyrimido[4,5-b]indole Derivatives Bearing 1,2,4-oxadiazole Moiety As MDM2 Inhibitor Candidates in Cancer Treatment. (2023, April 25). Taylor & Francis. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5- b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. (2021, June 24). PubMed. Retrieved from [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (2024, May 15). PubMed. Retrieved from [Link]

  • Macrophage Activation by a Substituted Pyrimido[5,4-b]Indole Increases Anti-Cancer Activity. (2019, March 18). bioRxiv. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. (2017, August 1). PubMed. Retrieved from [Link]

  • Pyrimido[4,5-b]indole derivatives bearing 1,2,4-oxadiazole moiety as MDM2 inhibitor candidates in cancer treatment. (2023, April 25). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens | Journal of Medicinal Chemistry. (2021, June 3). ACS Publications. Retrieved from [Link]

  • Representative biologically active 9H-pyrimido[4,5-b]indoles ((a)[14],...). (n.d.). ResearchGate. Retrieved from [Link]

  • Single Agents with Designed Combination Chemotherapy Potential: Synthesis and Evaluation of Substituted Pyrimido[4,5-b]indoles as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors and as Antitumor Agents - PMC. (n.d.). Retrieved from [Link]

  • Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. (2017, June 28). ACS Publications. Retrieved from [Link]

  • Pyrimido[4,5-b]indole derivatives and use thereof in the expansion of hematopoietic stem cells US2015011543 (a1): a patent evaluation. (2017, November 15). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC. (n.d.). Retrieved from [Link]

  • A simple and facile synthesis of tricyclic-fused pyrimido[4,5-b]indol-2-amines. (2017, November 15). PubMed. Retrieved from [Link]

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. (2020, May 9). MDPI. Retrieved from [Link]

  • Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2023, March 20). MDPI. Retrieved from [Link]

  • Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives. (2020, May 9). PubMed. Retrieved from [Link]

  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PMC. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) Assays Utilizing the 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one Scaffold

Executive Summary The compound 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one (CAS: 171179-93-4) serves as a highly versatile, privileged tricyclic scaffold in modern drug discovery. Structurally, its planar topology and rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one (CAS: 171179-93-4) serves as a highly versatile, privileged tricyclic scaffold in modern drug discovery. Structurally, its planar topology and resemblance to endogenous purines allow it to effectively occupy the ATP-binding pockets of various kinases. Furthermore, its diverse substitution vectors make it an ideal candidate for modulating complex protein-protein interactions.

In recent high-throughput screening (HTS) campaigns, derivatives of the pyrimido[4,5-b]indole core have emerged as potent modulators of the innate immune system (specifically targeting the TLR4/MD-2 complex) and as highly selective, ATP-competitive kinase inhibitors (such as Glycogen Synthase Kinase-3β, GSK-3β). This application note details the causality, design, and step-by-step execution of two distinct HTS workflows used to evaluate this scaffold: a cell-based FRET reporter assay for TLR4 modulation and a luminescent biochemical assay for kinase inhibition.

Biological Targets & Mechanistic Rationale

TLR4 and the NF-κB Signaling Pathway

Most vaccine adjuvants directly stimulate antigen-presenting cells (APCs) but fail to sustain long-term immunostimulation. HTS campaigns have identified specific pyrimido[5,4-b]indole derivatives that do not intrinsically stimulate Toll-like Receptor 4 (TLR4) but instead functionally prolong NF-κB activation when co-administered with a TLR4 ligand like lipopolysaccharide (LPS) [1]. By binding to the TLR4/MD-2 complex, these small molecules alter receptor internalization or degradation kinetics, skewing the immune response toward sustained Type I interferon pathway activation.

Kinase Inhibition (GSK-3β)

Glycogen synthase kinase-3β (GSK-3β) is a critical target for neurodegenerative diseases and immunological disorders. The pyrimido[4,5-b]indole scaffold—structurally related to the pan-JAK inhibitor tofacitinib—acts as a potent ATP-competitive inhibitor. Crystallographic and molecular dynamics studies reveal that the pyrimidine ring of the scaffold forms crucial hydrogen bonds with the hinge region of the kinase (residues Asp133 and Val135), while specific substitutions at the C7 position displace high-energy water molecules in the binding pocket, drastically increasing thermodynamic binding affinity [2].

Mandatory Visualization: Assay Workflows

TLR4_Workflow A Pyrimidoindole Library (10 µM) B THP-1 CellSensor NF-κB-bla Cells A->B D CCF4-AM FRET Substrate Cleavage B->D Beta-lactamase expression C LPS Co-stimulation (TLR4/MD-2 Complex) C->B E Kinetic Profiling (5h vs 12h Readout) D->E F Hit Triage: Prolonged NF-κB Activation E->F

Caption: Cell-based HTS workflow for identifying pyrimidoindoles that prolong TLR4-mediated NF-κB activation.

Kinase_Workflow A GSK-3β + ATP + GSM Peptide C Kinase Reaction (ADP Generation) A->C B Pyrimidoindole Derivative B->C Competitive Inhibition D ADP-Glo Reagent (Depletes unreacted ATP) C->D E Detection Reagent (Converts ADP to ATP) D->E F Luciferase Reaction (Luminescence Readout) E->F

Caption: Biochemical logic of the ADP-Glo kinase assay used to evaluate ATP-competitive GSK-3β inhibition.

Experimental Protocols

Workflow 1: Cell-Based FRET Reporter Assay for TLR4/NF-κB Modulation

Rationale: The THP-1 CellSensor NF-κB-bla cell line incorporates a beta-lactamase reporter gene under the control of the NF-κB response element. Using a ratiometric FRET substrate (CCF4-AM) eliminates well-to-well variability related to cell number and minimizes artifacts from compound autofluorescence—a critical requirement for self-validating HTS systems.

Step-by-Step Methodology:

  • Cell Plating: Harvest THP-1 CellSensor cells and resuspend in assay medium (RPMI 1640, 1% dialyzed FBS). Dispense 5 × 10⁴ cells per well into a 384-well black-wall, clear-bottom plate.

  • Compound Addition: Utilize an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one derivative library (final concentration 10 µM, 0.5% DMSO).

  • Stimulation: Add 10 ng/mL of LPS to the wells. Self-Validation: Include LPS-only wells (100% activation control) and DMSO-only wells (0% activation control) to calculate the Z'-factor.

  • Incubation (Kinetic Profiling): Incubate plates at 37°C in 5% CO₂. Prepare parallel plates for a 5-hour read (to detect intrinsic early agonists) and a 12-hour read (to detect prolongers of activation).

  • Substrate Loading: Add 10 µL of 6X LiveBLAzer FRET B/G substrate (CCF4-AM) mixture to each well. Incubate in the dark at room temperature for 2 hours.

  • Readout & Analysis: Measure fluorescence using a microplate reader (Excitation: 409 nm; Emission: 460 nm [Blue, cleaved] and 530 nm [Green, intact]). Calculate the 460/530 nm emission ratio. A robust assay must yield a Z'-factor ≥ 0.5.

Workflow 2: Biochemical ADP-Glo Assay for GSK-3β Inhibition

Rationale: The ADP-Glo assay measures the ADP produced during the kinase reaction. Because it relies on ATP depletion followed by ADP-to-ATP conversion, it provides an exceptionally high signal-to-background ratio. This allows for accurate IC₅₀ determination even at high ATP concentrations, which is necessary to prove the ATP-competitive nature of pyrimidoindole derivatives [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). Dilute GSK-3β enzyme and GSM peptide substrate to their optimal working concentrations.

  • Compound Incubation: Dispense 100 nL of pyrimidoindole compounds into a 384-well solid white plate. Add 2 µL of the GSK-3β enzyme solution and incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2 µL of the ATP/GSM substrate mixture to initiate the reaction. Run parallel assays at 100 µM and 500 µM ATP to verify ATP competition. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode plate reader (integration time: 0.5–1.0 sec/well). Calculate the percentage of inhibition relative to the DMSO vehicle control.

Data Presentation: Summarized Validation Metrics

To demonstrate the efficacy of the pyrimido[4,5-b]indole scaffold, quantitative data from the aforementioned HTS workflows are summarized below.

Table 1: Kinetic Profiling of Chemotypes in THP-1 NF-κB Assay This table illustrates how kinetic profiling (5h vs 12h) segregates intrinsic agonists from functional prolongers [1].

Chemotype Class5h Activity (NF-κB Induction)12h Activity (Prolonged Activation)Mechanistic Classification
Pyrimido[5,4-b]indoles Low / BaselineHigh (>80% of Max)Functional Prolongers of LPS
4H-chromene-3-carbonitriles HighLow (<20% of Max)Early Enhancers / Rapid Decay
Benzo[d][1,3]dioxol-2-ylureas LowLowInactive / Early Inhibitors

Table 2: SAR and ATP-Competition Data for Pyrimidoindole-based GSK-3β Inhibitors This table demonstrates the ATP-competitive nature of a synthesized 7-chloro-9H-pyrimido[4,5-b]indole derivative (Compound 14b) compared to the parent scaffold [2].

CompoundPrimary TargetIC₅₀ (at 100 µM ATP)IC₅₀ (at 500 µM ATP)Inhibition Modality
Tofacitinib (Parent) JAK3< 10 nMN/AATP-Competitive
Compound 14b GSK-3β2.68 µM9.26 µMATP-Competitive
Staurosporine (Control) Pan-Kinase15 nM45 nMATP-Competitive

Note: The rightward shift in IC₅₀ values for Compound 14b as ATP concentration increases from 100 µM to 500 µM is the self-validating biochemical hallmark of competitive inhibition at the ATP-binding hinge region.

References

  • Chan, M., Ahmadi, A., Yao, S., Sato-Kaneko, F., Messer, K., Pu, M., ... & Shukla, N. M. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science, 19(8), 533-543. Available at:[Link]

  • Andreev, S., Pantsar, T., Ansideri, F., Kudolo, M., Forster, M., Schollmeyer, D., ... & Koch, P. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Molecules, 24(12), 2331. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve solubility of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one in DMSO

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the formulation and dissolution of rigid, planar heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the formulation and dissolution of rigid, planar heterocyclic scaffolds.

The compound 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one is a classic example of a "brick dust" molecule. While the 9H-pyrimido[4,5-b]indole core is highly prized in drug discovery for developing potent kinase inhibitors (such as RET/TRKA[1], GSK-3β[2], and BET bromodomain inhibitors[3]), its physical properties present significant handling challenges.

Below is an in-depth troubleshooting guide designed to help you overcome the thermodynamic and kinetic barriers preventing the dissolution of this scaffold in dimethyl sulfoxide (DMSO).

Diagnostic Workflow for Solubilization

SolubilizationWorkflow Start Weigh 2-Amino-3H-pyrimido [4,5-b]indol-4(9H)-one AddDMSO Add Anhydrous DMSO (Vortex 1 min) Start->AddDMSO HeatSonicate Heat to 60°C + Bath Sonication (15 min) AddDMSO->HeatSonicate Check1 Clear Solution Under Microscope? HeatSonicate->Check1 Success Store Aliquots at -20°C (Desiccated) Check1->Success Yes AddCoSolvent Add 1-5% TFA or Ethanolamine Check1->AddCoSolvent No HeatSonicate2 Re-Heat to 60°C + Sonication (15 min) AddCoSolvent->HeatSonicate2 Check2 Clear Solution? HeatSonicate2->Check2 Check2->Success Yes ChemMod Chemical Modification (e.g., N-alkylation) Check2->ChemMod No

Fig 1. Diagnostic workflow for solubilizing 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one in DMSO.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one so difficult to dissolve in DMSO? A: The insolubility is driven by extreme thermodynamics. The molecule is a rigid, highly planar tricyclic system. It possesses multiple hydrogen-bond donors and acceptors (the 2-NH₂, the 3-NH imide, the 4-carbonyl, and the 9-NH indole). These functional groups form an extensive, highly stable intermolecular hydrogen-bonding network. Combined with strong π−π stacking interactions between the planar aromatic rings, the resulting crystal lattice energy is exceptionally high. The thermodynamic penalty of breaking this lattice often exceeds the solvation energy provided by DMSO. This is a well-documented bottleneck; researchers developing BET bromodomain[3] and GSK-3β inhibitors[2] based on this core frequently report that poor solubility severely hinders biological evaluation[4].

Q2: I need a 10 mM stock for high-throughput screening. Standard vortexing leaves a cloudy suspension. What is the first line of troubleshooting? A: You must apply thermo-kinetic energy to overcome the lattice energy.

  • Solvent Quality: Ensure your DMSO is strictly anhydrous. DMSO is highly hygroscopic; even 1-2% absorbed water will outcompete the solute for solvent interactions, crashing out hydrophobic planar molecules.

  • Heat & Cavitation: Heat the suspension to 60–80 °C to increase the kinetic energy of the solvent molecules, shifting the thermodynamic equilibrium toward dissolution. Simultaneously, apply bath sonication to provide mechanical cavitation, which physically breaks apart micro-crystals.

Q3: Heating and sonication failed. Can I use chemical additives to force dissolution? A: Yes. The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold is amphoteric.

  • Acidic Approach: The pyrimidine nitrogens and the 2-amino group are weakly basic. Adding 1–5% Trifluoroacetic acid (TFA) to the DMSO protonates these sites, disrupting the neutral hydrogen-bond network and forming a highly soluble salt.

  • Basic Approach: The indole 9-NH and the pyrimidone 3-NH are weakly acidic. Adding 1–5% of an organic base like ethanolamine or DBU deprotonates these sites. Caution: Always verify that your downstream assay (e.g., live-cell assays or pH-sensitive enzymatic assays) can tolerate the shift in pH or the presence of these counterions.

Q4: My compound is dissolved in DMSO, but it crashes out immediately when diluted into my aqueous assay buffer. How do I prevent this? A: This is known as "solvent-shift precipitation." The sudden shift in the dielectric constant forces the hydrophobic core to minimize its surface area, leading to rapid nucleation. To prevent this, avoid spiking 100% DMSO stock directly into a 100% aqueous buffer. Instead, pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., 0.1% BSA) before introducing it to the bulk aqueous phase. The surfactants form micelles that encapsulate the hydrophobic planar core, keeping it in solution.

Q5: If all formulation attempts fail, what structural modifications can improve solubility? A: If you are in the hit-to-lead phase, you must disrupt the molecular planarity or mask the hydrogen bond donors. Alkylating the 9-NH (indole) or the 2-amino group removes a key hydrogen bond donor and disrupts crystal packing. Alternatively, appending a solubilizing group (such as a morpholine, piperazine, or quinoline ring) introduces a basic center that readily forms salts at physiological pH. This specific strategy was successfully employed to rescue the solubility of pyrimido[4,5-b]indole-based BET inhibitors[3].

Quantitative Solubilization Metrics

Table 1: Comparative Solubilization Strategies for Pyrimido[4,5-b]indoles in DMSO

MethodAdditivesTemp (°C)SonicationExpected Max SolubilityMechanistic Advantage
Standard None25None< 0.1 mMPreserves neutral state
Thermo-Kinetic None60–8015–30 min1 – 5 mMOvercomes lattice energy without chemical alteration
Acid-Assisted 1–5% TFA6015 min10 – 20 mMProtonates pyrimidine/amino groups (Salt formation)
Base-Assisted 1–5% Ethanolamine6015 min10 – 50 mMDeprotonates indole/pyrimidone NH (Salt formation)

Self-Validating Experimental Protocols

Protocol A: Thermo-Kinetic Solubilization

Use this protocol to maintain the compound in its neutral state.

  • Preparation: Weigh the desired amount of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one into a clean, dry glass vial. (Note: Avoid plastic microcentrifuge tubes, as hot DMSO can leach plasticizers).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (sealed under argon, <0.005% water).

  • Initial Agitation: Vortex vigorously for 60 seconds.

  • Thermal Disruption: Place the vial in a thermomixer or water bath set to 60 °C for 10 minutes.

  • Cavitation: Transfer immediately to an ultrasonic bath (maintained at ~40–50 °C) and sonicate for 15 minutes.

  • Validation Step: Inspect the solution under a low-power light microscope (10x magnification). If micro-crystals or a cloudy suspension are visible, the compound is not fully dissolved. Proceed to Protocol B.

Protocol B: Acid/Base-Assisted Solubilization

Use this protocol if Protocol A fails and your downstream assay tolerates pH modifiers.

  • Additive Spiking: To the unresolved suspension from Protocol A, add 1% (v/v) of Trifluoroacetic acid (TFA) for acidic solubilization, OR 1% (v/v) Ethanolamine for basic solubilization.

  • Agitation: Vortex vigorously for 60 seconds.

  • Re-application of Energy: Re-apply heat (60 °C) and sonication for 10 minutes. The solution should turn completely transparent.

  • Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is present, carefully decant the supernatant and store in single-use aliquots at -20 °C in a desiccator.

References

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC nih.gov | 1

  • Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens | Journal of Medicinal Chemistry acs.org | 4

  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor | Journal of Medicinal Chemistry acs.org | 3

  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - MDPI mdpi.com | 2

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one and its derivatives. This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. Here, we will explore the underlying reasons for its poor bioavailability and provide practical, evidence-based strategies and troubleshooting guides to enhance its therapeutic potential.

I. Understanding the Core Problem: Why is the Bioavailability of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one Poor?

The oral bioavailability of a drug is fundamentally governed by its aqueous solubility and its permeability across the intestinal epithelium. For many heterocyclic compounds like 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one, the rigid, fused ring structure often leads to low water solubility and potentially poor membrane permeability, creating significant hurdles for effective oral absorption.

FAQ 1: What are the primary physicochemical properties of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one that contribute to its low bioavailability?

The pyrimido[4,5-b]indole scaffold, while a valuable pharmacophore in medicinal chemistry, presents inherent challenges.[1][2][3] The planar and aromatic nature of the fused ring system contributes to strong intermolecular forces in the solid state, leading to high crystal lattice energy. This makes it difficult for individual molecules to dissolve in the aqueous environment of the gastrointestinal (GI) tract.

II. Troubleshooting and Strategic Solutions

This section provides a series of troubleshooting guides and frequently asked questions to navigate the experimental challenges in improving the bioavailability of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one.

Solubility Enhancement Strategies

Poor aqueous solubility is often the primary rate-limiting step for oral absorption of crystalline compounds. The following are common issues and proven strategies to overcome them.

FAQ 2: My compound shows very low solubility in aqueous buffers. What initial steps can I take to improve this?

Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[5][6][7][8]

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6]

    • Micronization: This technique reduces particle size to the micron range.

    • Nanonization: Further reduction to the nanometer scale can significantly improve dissolution rates.[9][10] This can be achieved through top-down approaches like media milling or high-pressure homogenization, or bottom-up methods like precipitation.[9][10]

  • pH Modification and Salt Formation: For ionizable compounds, altering the pH of the formulation or forming a salt can dramatically increase solubility.[11]

    • Experimental Protocol: Salt Formation Feasibility Study

      • Determine the pKa of your compound.

      • Select a series of pharmaceutically acceptable counterions (e.g., HCl, HBr, mesylate, tosylate for basic compounds; sodium, potassium, calcium for acidic compounds).

      • In a small-scale experiment, dissolve the parent compound in a suitable organic solvent.

      • Add an equimolar amount of the selected counterion.

      • Stir at room temperature and monitor for precipitation of the salt.

      • Collect the solid, dry it, and characterize it using techniques like XRPD to confirm salt formation and assess crystallinity.

      • Determine the aqueous solubility of the newly formed salt and compare it to the parent compound.

  • Use of Co-solvents and Surfactants: Incorporating co-solvents (e.g., ethanol, propylene glycol) or surfactants (e.g., sodium lauryl sulfate, Tween® 80) into the formulation can increase the solubility of the drug in the GI tract.[11]

FAQ 3: I've tried simple formulation approaches without significant success. What are more advanced techniques to consider?

For compounds that are particularly challenging, more advanced formulation strategies are necessary.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can lead to a significant increase in its apparent solubility and dissolution rate.[7]

    • Causality: The amorphous form has a higher free energy than the crystalline form, which translates to a lower energy barrier for dissolution. The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization.[7]

    • Common Techniques: Spray drying and hot-melt extrusion are scalable methods for preparing ASDs.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance oral bioavailability by presenting the drug in a solubilized form.[6][11][12]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[12][13]

Data Presentation: Comparison of Solubility Enhancement Strategies
StrategyMechanismPotential Fold Increase in SolubilityKey Considerations
MicronizationIncreased surface area2-5 foldMay not be sufficient for very poorly soluble compounds.
Salt FormationIonization10-1000 foldRequires an ionizable group on the drug molecule.[11]
Amorphous Solid DispersionBypassing crystal lattice energy10-100 foldPhysical stability of the amorphous form can be a concern.[7]
SEDDSPre-dissolved in lipid vehicle>100 foldSuitable for lipophilic drugs.[11][12]
Cyclodextrin ComplexationFormation of inclusion complexes10-100 foldStoichiometry of the complex and binding constant are important.[12][13]
Permeability Enhancement Strategies

Even if a compound has adequate solubility, its ability to permeate the intestinal membrane can be a limiting factor for bioavailability.

FAQ 4: My formulation provides good solubility, but the in-vivo exposure is still low. Could permeability be the issue?

Yes, poor permeability across the intestinal epithelium can significantly limit oral absorption. This can be due to the physicochemical properties of the drug or its interaction with efflux transporters.

  • Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are expressed on the apical side of enterocytes and can actively pump drugs back into the intestinal lumen, reducing their net absorption.[14][15][16]

    • Troubleshooting: Conduct in-vitro permeability assays using cell lines that overexpress these transporters (e.g., Caco-2, MDCK-MDR1) to determine if your compound is a substrate.

Experimental Workflow: Assessing Efflux Transporter Interaction

G A Start: Compound of Interest B Caco-2 Permeability Assay A->B C Determine Apparent Permeability (Papp) in both directions (A->B and B->A) B->C D Calculate Efflux Ratio (ER) = Papp(B->A) / Papp(A->B) C->D E ER > 2? D->E F Potential Substrate for Efflux Transporters E->F Yes G Not a Significant Efflux Substrate E->G No H Repeat Assay with Specific Inhibitors (e.g., Verapamil for P-gp) F->H I Does ER decrease in the presence of inhibitor? H->I J Confirmed Substrate I->J Yes K Further Investigation Needed I->K No

Caption: Workflow for determining if a compound is a substrate of efflux transporters.

FAQ 5: If my compound is an efflux transporter substrate, what can I do?
  • Co-administration with Inhibitors: While not always a viable clinical strategy due to potential drug-drug interactions, co-dosing with known inhibitors in preclinical studies can confirm the role of efflux in limiting bioavailability.

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that can improve its physicochemical or pharmacokinetic properties.[17]

    • Mechanism: By masking the functional groups recognized by efflux transporters, a prodrug may bypass this mechanism. Once absorbed, the prodrug is converted to the active parent drug.[17] Amino acid prodrugs, for instance, can be designed to be recognized by peptide transporters, thereby enhancing absorption.[18]

Metabolism Considerations

First-pass metabolism in the gut wall and liver can also significantly reduce the amount of active drug that reaches systemic circulation.

FAQ 6: How do I determine if first-pass metabolism is a significant contributor to the poor bioavailability of my compound?
  • In-vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or S9 fractions can provide an initial assessment of its metabolic stability.[19] The disappearance of the parent compound over time is measured.

  • Preclinical Pharmacokinetic Studies: Comparing the area under the curve (AUC) following oral (PO) and intravenous (IV) administration allows for the calculation of absolute bioavailability (F%). A low F% despite good solubility and permeability suggests significant first-pass metabolism.

Logical Relationship: Factors Affecting Oral Bioavailability

G Bioavailability Oral Bioavailability Solubility Aqueous Solubility Solubility->Bioavailability Permeability Intestinal Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability

Caption: Key factors influencing oral bioavailability.

Preclinical In-Vivo Evaluation
FAQ 7: Which animal model is most appropriate for evaluating the oral bioavailability of my formulated compound?

The choice of animal model is critical for obtaining data that can be predictive of human pharmacokinetics.[20][21][22][23]

  • Rats: Often used for initial screening due to their small size and cost-effectiveness. However, differences in metabolism and GI physiology can sometimes lead to poor correlation with human data.[22]

  • Dogs: The gastrointestinal physiology of dogs is in many ways more similar to humans than that of rodents, making them a frequently used model.

  • Pigs (and Minipigs): The pig is considered a good model for predicting oral drug absorption in humans due to similarities in their gastrointestinal tract.[20][21]

III. Conclusion and Future Directions

Overcoming the poor bioavailability of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one requires a systematic and multi-faceted approach. By thoroughly characterizing the physicochemical properties of the molecule and identifying the primary barriers to its absorption (solubility, permeability, or metabolism), researchers can select the most appropriate enhancement strategies. The troubleshooting guides and experimental protocols provided in this technical support center offer a starting point for rationally designing formulations and studies to unlock the therapeutic potential of this important class of molecules.

IV. References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. PubMed. Available from: [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. PubMed. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation. MDPI. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis. Available from: [Link]

  • Nanosizing: A formulation approach for poorly-water-soluble compounds. ResearchGate. Available from: [Link]

  • Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale (RSC Publishing). Available from: [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Universiteit Gent. Available from: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. Available from: [Link]

  • [Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-Induced Intestinal Toxicity]. PubMed. Available from: [Link]

  • Influence of Efflux Transporters on Drug Metabolism. Request PDF. ResearchGate. Available from: [Link]

  • pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology. Oxford Academic. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]

  • Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals. Available from: [Link]

  • Preclinical Tools for De-Risking and Accelerating Oral Drug Development. Available from: [Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals. PubMed. Available from: [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole. PubChem. Available from: [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available from: [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed. Available from: [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. Available from: [Link]

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Available from: [Link]

  • Metabolic activation of 3-amino-5H-pyrido[4,3-b]indole, a highly mutagenic principle in tryptophan pyrolysate, by rat liver enzymes. PubMed. Available from: [Link]

  • Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. PMC. Available from: [Link]

  • 4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-amino-2,7,9-trimethyl. PubChem. Available from: [Link]

  • What is the specific end-product derived from the catabolism of thymine?. Dr.Oracle. Available from: [Link]

  • (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. MDPI. Available from: [Link]

  • Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. Available from: [Link]

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. PubMed. Available from: [Link]

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Reference Data & Comparative Studies

Validation

2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one vs standard ATP-competitive inhibitors

An in-depth comparative analysis of the 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold (CAS: 171179-93-4) against standard ATP-competitive kinase inhibitors reveals a paradigm shift in targeted drug design. While cla...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold (CAS: 171179-93-4) against standard ATP-competitive kinase inhibitors reveals a paradigm shift in targeted drug design. While classical inhibitors rely on monocyclic or bicyclic cores to mimic ATP, the rigid, tricyclic pyrimido-indole system offers unique thermodynamic advantages and polypharmacological potential.

This guide objectively evaluates the mechanistic, structural, and experimental differences between these two classes of inhibitors, providing actionable insights for drug development professionals.

Mechanistic Comparison: Structural Causality & Binding Dynamics
Standard ATP-Competitive Inhibitors (Type I)

Classical Type I inhibitors (e.g., quinazolines like gefitinib or erlotinib) are designed to mimic the adenine ring of ATP. They typically form 1 to 3 hydrogen bonds with the backbone of the kinase hinge region. However, their bicyclic nature leaves them conformationally flexible. This flexibility incurs an entropic penalty upon binding and leaves them highly vulnerable to steric clashes introduced by gatekeeper mutations (e.g., the T790M mutation in EGFR)[1].

The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one Scaffold

The 2-amino-4-oxo-pyrimido[4,5-b]indole core is a privileged tricyclic pharmacophore[2]. Its structural causality in target engagement is defined by three key factors:

  • Thermodynamic Rigidity: The planar tricyclic system restricts rotational degrees of freedom. Upon entering the hydrophobic adenine-binding pocket, it requires minimal conformational adaptation, significantly lowering the entropic penalty of binding compared to standard inhibitors.

  • Enhanced π

    π Stacking: The extended aromatic surface area allows for deeper insertion and superior π

    π stacking with the hydrophobic residues lining the ATP pocket[3].
  • Polypharmacology (Dual Targeting): Unlike standard kinase inhibitors, the 2-amino-4-oxo substitution pattern is a classic mimic of the pteridine ring found in folates. Consequently, derivatives of this scaffold can simultaneously act as ATP-competitive Receptor Tyrosine Kinase (RTK) inhibitors and non-classical Thymidylate Synthase (TS) or Dihydrofolate Reductase (DHFR) inhibitors[4][5]. This "combination chemotherapy in a single agent" approach effectively bypasses the redundant signaling pathways that typically cause resistance to standard RTK inhibitors.

Mechanism ATP ATP Binding Pocket (Kinase Domain) Standard Standard Type I Inhibitors (e.g., Quinazolines) Standard->ATP Binds Hinge Hinge Region H-Bonds (1-3 Interactions) Standard->Hinge Resistance Vulnerable to Gatekeeper Mutations (e.g., T790M) Standard->Resistance Pyrimido Pyrimido[4,5-b]indol-4-one Tricyclic Scaffold Pyrimido->ATP Binds Pyrimido->Hinge PiStack Enhanced π-π Stacking (Deep Pocket Insertion) Pyrimido->PiStack Dual Dual Targeting (RTKs + Thymidylate Synthase) Pyrimido->Dual Overcome Altered Steric Profile Mitigates Resistance Pyrimido->Overcome

Caption: Mechanistic divergence between standard ATP-competitive inhibitors and the Pyrimido[4,5-b]indole scaffold.

Comparative Performance Data

The following table synthesizes the pharmacological profiles of standard quinazoline-based inhibitors versus optimized 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one derivatives across key developmental metrics[1][3][5][6].

MetricStandard ATP-Competitive Inhibitors (e.g., Quinazolines)2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one Derivatives
Core Structure Bicyclic (Flexible side chains)Tricyclic (Rigid, planar)
Primary Targets Highly selective for specific Kinases (e.g., EGFR, VEGFR)Kinases (EGFR, VEGFR, GSK-3β) + Folate enzymes (TS/DHFR)
Binding Entropy Moderate (Requires conformational shift)Highly Favorable (Pre-organized rigid structure)
Hinge Interaction N1/N3 pyrimidine nitrogens2-amino group & pyrimidine N1/N3
Resistance Profile High vulnerability to point mutations (e.g., T790M)Lower vulnerability due to dual-inhibition mechanisms
In Vivo Efficacy Model Cytostatic (Requires combination with cytotoxics)Cytostatic + Cytotoxic (Single-agent combination potential)
Experimental Workflows for Validation

To objectively validate the ATP-competitive nature and binding kinetics of pyrimido[4,5-b]indole derivatives against standard inhibitors, researchers must employ a self-validating system of biochemical and biophysical assays.

Protocol A: Validating ATP-Competitiveness via ADP-Glo Kinase Assay

Causality: The ADP-Glo assay is utilized because it measures ADP production universally, independent of the specific substrate sequence. By titrating ATP concentrations, we can generate a Schild plot to definitively prove competitive inhibition (indicated by a linear shift in IC50​ relative to ATP concentration)[3].

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA). Dilute the target kinase (e.g., EGFR or GSK-3β) to a working concentration of 1 nM.

  • Compound Titration: Serially dilute the pyrimido-indole compound and the standard inhibitor (control) in DMSO. Transfer 1 µL to a 384-well plate.

  • ATP Matrix Setup: Add 4 µL of the kinase/substrate mixture to the wells. Initiate the reaction by adding 5 µL of ATP at varying concentrations (e.g., 10 µM, 100 µM, 500 µM).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add 10 µL of ADP-Glo Reagent to deplete unconsumed ATP (incubate 40 mins). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Synthesis: Plot IC50​ values against [ATP] . An ATP-competitive inhibitor will show a proportional increase in IC50​ as [ATP] increases.

Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: While IC50​ provides potency, it does not explain residence time. SPR is critical to prove that the rigid tricyclic scaffold achieves a slower dissociation rate ( Koff​ ) than standard bicyclic inhibitors due to deeper pocket insertion.

  • Sensor Chip Preparation: Immobilize the His-tagged kinase domain onto an NTA sensor chip via Ni2+ capture, followed by amine coupling for stabilization.

  • Analyte Injection: Inject the pyrimido-indole derivative and standard inhibitor across the chip at flow rates of 50 µL/min (to minimize mass transport limitations) in a concentration series (e.g., 0.5 nM to 50 nM).

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately capture the slow dissociation phase typical of tricyclic scaffolds.

  • Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and KD​ .

Workflow Comp Compound Library (Pyrimido-indoles vs Standards) Enzyme In Vitro Kinase Assay (ATP Titration via ADP-Glo) Comp->Enzyme SPR Binding Kinetics (SPR for Kon/Koff) Comp->SPR Cell Cellular Efficacy (Viability & Target Engagement) Enzyme->Cell Analysis Data Synthesis (IC50, Kd, Schild Plot) SPR->Analysis Cell->Analysis

Caption: Orthogonal experimental workflow for profiling novel tricyclic kinase inhibitors.

Conclusion

The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold represents a significant structural evolution over standard ATP-competitive inhibitors. By leveraging a rigid tricyclic core, it minimizes the entropic penalty of binding while maximizing hydrophobic interactions within the kinase domain. Furthermore, its structural homology to pteridine enables unprecedented dual-targeting capabilities (RTK + TS inhibition), offering a robust mechanism to overcome the rapid resistance profiles that plague traditional monotherapies.

References
  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. MDPI.
  • 171179-93-4 | MFCD24599729 | 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one. AA Blocks.
  • 4KYA: Crystal structure of non-classical TS inhibitor 3 in complex with Toxoplasma gondii TS-DHFR. RCSB PDB.
  • Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase.
  • Single Agents with Designed Combination Chemotherapy Potential: Synthesis and Evaluation of Substituted Pyrimido[4,5-b]indoles as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors and as Antitumor Agents. PMC.
  • Synthesis and Evaluation of 5-(Arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors and as Antitumor Agents. PMC.

Sources

Comparative

A Comparative Guide to the Kinase Selectivity of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one Derivatives

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. Kinase inhibitors have revolutionized the trea...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, but their efficacy is often hampered by off-target effects arising from a lack of selectivity. The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold has emerged as a promising privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases. This guide provides an in-depth, objective comparison of the kinase selectivity of various derivatives of this scaffold, supported by experimental data, to aid in the rational design of next-generation selective inhibitors.

The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one Scaffold: A Versatile Kinase Inhibitor Core

The tricyclic framework of pyrimido[4,5-b]indoles presents a unique spatial arrangement of hydrogen bond donors and acceptors, allowing for diverse interactions within the ATP-binding pocket of kinases. This versatility has been exploited to develop inhibitors targeting a variety of kinases, including those implicated in cancer and neurodegenerative diseases. Understanding the structure-activity relationships (SAR) that govern the selectivity of these compounds is crucial for optimizing their therapeutic potential while minimizing undesirable side effects.

Methodologies for Assessing Kinase Selectivity

A critical aspect of kinase inhibitor development is the comprehensive evaluation of their selectivity profile across the human kinome. Several robust methods are employed to achieve this, each with its own set of advantages and limitations.

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[1] They are highly sensitive and provide a direct measure of catalytic activity.[1]

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in a kinase reaction through a coupled luciferase-luciferin reaction.[2][3] They offer a non-radioactive, high-throughput alternative to radiometric assays.[4]

  • Competition Binding Assays (e.g., KINOMEscan™): This technology assesses the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases. It provides a broad overview of the inhibitor's binding affinities across the kinome.

  • Cell-Based Assays: These assays measure the inhibition of a specific kinase signaling pathway within a cellular context, providing insights into the compound's efficacy and potential off-target effects in a more physiologically relevant system.

The choice of assay depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often employs high-throughput methods, while later-stage lead optimization requires more detailed kinetic and cell-based characterization.

cluster_0 Kinase Selectivity Profiling Workflow Compound Test Compound (e.g., Pyrimido[4,5-b]indolone) Primary_Assay Primary Kinase Assay (e.g., ADP-Glo™, Radiometric) Compound->Primary_Assay Initial Screening IC50_Determination IC50 Determination (Dose-Response Curve) Primary_Assay->IC50_Determination Potency Selectivity_Panel Broad Kinase Panel Screen (e.g., KINOMEscan™) IC50_Determination->Selectivity_Panel Promising Hits Cell_Based_Assay Cell-Based Pathway Analysis IC50_Determination->Cell_Based_Assay Cellular Potency Data_Analysis Data Analysis & SAR Selectivity_Panel->Data_Analysis Selectivity Profile Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Structure-Activity Relationship Cell_Based_Assay->Lead_Optimization Functional Activity cluster_0 Key Signaling Pathways CK1 CK1 Signaling (Wnt, Hedgehog) DYRK1A DYRK1A Signaling (Neuronal Development) GSK3B GSK-3β Signaling (Glycogen Metabolism, Cell Fate) RET_TRK RET/TRK Signaling (Cell Proliferation, Survival) Pyrimidoindole Pyrimido[4,5-b]indole Derivatives Pyrimidoindole->CK1 Inhibition Pyrimidoindole->DYRK1A Inhibition Pyrimidoindole->GSK3B Inhibition (Specific Derivatives) Pyrimidoindole->RET_TRK Dual Inhibition (Specific Derivatives)

Caption: Inhibition of key signaling pathways by pyrimido[4,5-b]indole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are representative protocols for the ADP-Glo™ Kinase Assay and a radiometric filter binding assay, which are commonly used to determine the IC50 values of kinase inhibitors.

ADP-Glo™ Kinase Assay Protocol

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual. [2][3]

  • Kinase Reaction Setup (5 µL volume in a 384-well plate):

    • Add 1.25 µL of 4X kinase solution (kinase in 1X reaction buffer).

    • Add 1.25 µL of 4X substrate/ATP solution (substrate and ATP in 1X reaction buffer).

    • Add 2.5 µL of test compound diluted in 1X reaction buffer.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP. [2]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal. [2]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay Protocol (Filter Binding)

This protocol is a generalized procedure based on established methods. [1]

  • Reagent Preparation:

    • Kinase Reaction Buffer (2X): Prepare a buffer containing appropriate salts (e.g., 50 mM HEPES pH 7.5), cofactors (e.g., 10 mM MgCl₂), and additives (e.g., 1 mM DTT).

    • Kinase Stock (2X): Dilute the kinase to the desired 2X final concentration in Kinase Reaction Buffer.

    • Substrate Stock (2X): Dilute the peptide or protein substrate to a 2X final concentration in Kinase Reaction Buffer.

    • ATP Stock (2X): Prepare a solution of unlabeled ATP and [γ-³³P]ATP to achieve the desired specific activity and a 2X final concentration.

  • Kinase Reaction (20 µL final volume):

    • In a microcentrifuge tube or multi-well plate, combine 10 µL of the 2X kinase stock and 5 µL of the 2X substrate stock.

    • For inhibitor screening, add the test compound at the desired concentration and pre-incubate with the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP stock.

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter mat (e.g., P81).

  • Washing:

    • Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter mat and quantify the radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis:

    • The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold and its related isomers represent a versatile platform for the design of potent and selective kinase inhibitors. The presented data demonstrates that subtle structural modifications can significantly influence both potency and selectivity, offering clear avenues for medicinal chemistry optimization. The selectivity of these compounds can be tuned to target specific kinases, such as CK1δ/ε, or to achieve dual inhibition of targets like RET and TRKA.

While the current body of research provides a strong foundation, a comprehensive understanding of the kinome-wide selectivity of these derivatives is still lacking. Future studies employing broad kinase panel screening will be invaluable for identifying potential off-target liabilities and for uncovering novel therapeutic opportunities for this promising class of compounds. The continued exploration of the structure-activity relationships within the pyrimido[4,5-b]indole family holds great promise for the development of highly selective and effective kinase inhibitors for a range of human diseases.

References

  • K-INFER. (n.d.). A high-throughput radiometric kinase assay. PMC. Retrieved from [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Loidreau, Y., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. PMC. Retrieved from [Link]

  • Sciforum. (n.d.). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Retrieved from [Link]

  • ORKG. (n.d.). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Loidreau, Y., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between selected pyrimido[4,5-b or 5,4-b]indol-4-amines.... Retrieved from [Link]

  • Joisa, J. N., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. Retrieved from [Link]

  • Andreev, S., et al. (2020). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2024, May 15). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one Binding Affinity via Surface Plasmon Resonance

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. For researchers, scientists, and drug development professionals, the validation of a compound's bindin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. For researchers, scientists, and drug development professionals, the validation of a compound's binding affinity to its target is a critical step in the journey from a promising lead to a viable therapeutic. This guide provides an in-depth, technical comparison for validating the binding affinity of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one, a notable kinase inhibitor, with a primary focus on the robust methodology of Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices, present comparative data with alternative technologies, and provide actionable protocols to ensure the integrity of your findings.

The compound 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one belongs to a class of compounds that have shown significant potential as inhibitors of key signaling proteins.[1][2][3] Notably, derivatives of this scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle whose dysregulation is implicated in various cancers.[4] Furthermore, this scaffold has been explored for its activity against other kinases, such as RET and TRKA.[2][3] Given its therapeutic potential, rigorously validating its binding affinity to target kinases like CDK2 is not merely a procedural step but a foundational requirement for advancing its development.

The Gold Standard: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) has emerged as a cornerstone technology for the label-free, real-time analysis of molecular interactions.[5][6][7] Its ability to provide detailed kinetic information, including association (k_a_) and dissociation (k_d_) rates, in addition to the equilibrium dissociation constant (K_D_), makes it an invaluable tool in drug discovery.[6][8] The principle of SPR lies in an optical phenomenon where a change in the refractive index at the surface of a sensor chip, caused by the binding of an analyte to an immobilized ligand, is measured.[8][9]

Experimental Workflow: A Self-Validating System

A well-designed SPR experiment is a self-validating system. Each step is logically built upon the previous one to ensure the final kinetic data is both accurate and reliable.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_assay Assay Cycle cluster_analysis Data Analysis ligand_prep Ligand (CDK2) Preparation activation Surface Activation (e.g., EDC/NHS) ligand_prep->activation analyte_prep Analyte (Inhibitor) Preparation & Dilution association Analyte Association analyte_prep->association chip_prep Sensor Chip Selection & Preparation chip_prep->activation immobilization Ligand Immobilization (e.g., Amine Coupling) activation->immobilization deactivation Deactivation (e.g., Ethanolamine) immobilization->deactivation baseline Baseline Establishment deactivation->baseline baseline->association dissociation Analyte Dissociation association->dissociation regeneration Surface Regeneration dissociation->regeneration regeneration->baseline ref_subtraction Reference Subtraction regeneration->ref_subtraction fitting Kinetic Model Fitting ref_subtraction->fitting results Determination of ka, kd, and KD fitting->results

Caption: A typical experimental workflow for an SPR-based binding affinity assay.

Detailed SPR Protocol for 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one and CDK2

This protocol outlines the key steps for validating the binding of our small molecule inhibitor to its protein target, CDK2.

1. Ligand and Analyte Preparation: The Foundation of Quality Data

  • Ligand (CDK2): Recombinant CDK2 protein should be of high purity (>95%). The protein is typically dialyzed against the running buffer (e.g., HBS-EP+) to ensure buffer matching, which is critical for minimizing bulk refractive index effects.

  • Analyte (2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one): The small molecule inhibitor should be dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. A dilution series is then prepared in the running buffer. It is crucial to keep the final DMSO concentration consistent across all analyte concentrations and low (ideally <1%) to avoid solvent effects.[10]

2. Ligand Immobilization: Capturing the Target

The goal is to immobilize CDK2 onto the sensor chip surface while maintaining its native conformation and activity.[11] Amine coupling is a common and robust method.[11]

  • Surface Activation: The carboxymethylated dextran surface of a sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12]

  • Ligand Injection: CDK2, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) to promote pre-concentration, is injected over the activated surface. The optimal pH for immobilization is typically slightly below the protein's isoelectric point.

  • Deactivation: Any remaining active esters on the surface are quenched by injecting ethanolamine. This prevents non-specific binding.

3. Assay Cycle: The Heart of the Experiment

A typical assay cycle consists of several distinct phases:[9]

  • Baseline: Running buffer is flowed over the sensor surface to establish a stable baseline.

  • Association: The diluted small molecule inhibitor (analyte) is injected at a constant flow rate. The binding of the inhibitor to the immobilized CDK2 results in an increase in the SPR signal.[9]

  • Dissociation: The analyte injection is stopped, and running buffer is flowed over the surface. The dissociation of the inhibitor from CDK2 leads to a decrease in the SPR signal.[9]

  • Regeneration: A regeneration solution (e.g., a short pulse of low pH glycine or high salt) is injected to remove any remaining bound analyte, preparing the surface for the next cycle.[12]

4. Data Analysis: From Sensorgrams to Kinetics

The resulting sensorgrams are processed to extract kinetic parameters.

  • Reference Subtraction: A reference flow cell, which has been activated and deactivated without ligand immobilization, is used to subtract any non-specific binding and bulk refractive index changes.

  • Kinetic Model Fitting: The reference-subtracted sensorgrams are then fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model for a simple bimolecular interaction).[13] This global fitting of multiple analyte concentrations simultaneously provides robust determination of k_a_, k_d_, and the K_D_.

Comparative Analysis: SPR and Its Alternatives

While SPR is a powerful technique, other methods can also be employed to validate binding affinity. The choice of technique often depends on the specific requirements of the study, available instrumentation, and the nature of the interacting molecules.[14][15]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Change in refractive index upon binding at a sensor surface.[5]Measures heat changes (enthalpy) upon binding in solution.[16]Change in the interference pattern of white light upon binding to a biosensor tip.[17][18]
Data Output k_a, k_d_, K_D_ (Kinetics and Affinity).[6][8]K_D_, ΔH, ΔS, Stoichiometry (n) (Thermodynamics and Affinity).[16]k_a, k_d_, K_D_ (Kinetics and Affinity).[17][18]
Throughput Moderate to High.[19]Low.[15]High.[17]
Sample Consumption Low to Moderate.High.[20]Low.
Label-Free Yes.[5]Yes.[16]Yes.[17]
Immobilization Ligand is immobilized.[5]Both interactants are in solution.[16][21]Ligand is immobilized on a biosensor tip.[17][22]
Key Advantage High-quality kinetic data.[20]Provides a complete thermodynamic profile of the interaction.[20]High throughput and fluidics-free operation.[23][24]
Considerations Potential for protein inactivation upon immobilization; mass transport limitations.[25]Requires large amounts of sample; sensitive to buffer mismatch.Generally lower sensitivity compared to SPR, especially for small molecules.[24]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Benchmark

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[26] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[16] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

ITC Experimental Protocol Overview:

  • Sample Preparation: Both the protein (in the sample cell) and the small molecule (in the injection syringe) are prepared in identical, extensively dialyzed buffers.[21]

  • Titration: A series of small injections of the small molecule solution are made into the protein solution at a constant temperature.[21]

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of the reactants, and the resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[26]

ITC_Workflow cluster_prep_itc Preparation cluster_titration Titration cluster_analysis_itc Data Analysis protein_prep Protein (CDK2) in Cell injections Stepwise Injections protein_prep->injections ligand_prep_itc Ligand (Inhibitor) in Syringe ligand_prep_itc->injections buffer_match Precise Buffer Matching buffer_match->protein_prep buffer_match->ligand_prep_itc heat_measurement Heat Measurement injections->heat_measurement integration Peak Integration heat_measurement->integration isotherm_fitting Isotherm Fitting integration->isotherm_fitting thermo_params Determine KD, ΔH, n, ΔS isotherm_fitting->thermo_params

Caption: A simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Bio-Layer Interferometry (BLI): The High-Throughput Alternative

BLI is another optical, label-free technology that measures biomolecular interactions in real-time.[17][18] It utilizes disposable fiber-optic biosensors that are dipped into samples in a microplate format, making it highly amenable to high-throughput screening.[17][23] The principle is based on measuring the change in the interference pattern of white light reflected from the biosensor tip as molecules bind and dissociate.[17][18]

BLI Experimental Protocol Overview:

  • Baseline: A baseline is established by dipping the biosensor into buffer.[23]

  • Loading: The biosensor is moved to a well containing the ligand (CDK2) for immobilization.[23]

  • Association: The loaded biosensor is then moved to wells containing different concentrations of the analyte (inhibitor) to measure association.[23]

  • Dissociation: Finally, the biosensor is moved back to buffer-containing wells to measure dissociation.[23]

BLI_Workflow cluster_prep_bli Preparation cluster_assay_bli Assay Steps (Dip-and-Read) cluster_analysis_bli Data Analysis biosensor_prep Biosensor Selection baseline_bli Baseline biosensor_prep->baseline_bli ligand_prep_bli Ligand (CDK2) Loading association_bli Association ligand_prep_bli->association_bli analyte_plate Analyte (Inhibitor) Plate Setup analyte_plate->association_bli baseline_bli->ligand_prep_bli dissociation_bli Dissociation association_bli->dissociation_bli ref_subtraction_bli Reference Subtraction dissociation_bli->ref_subtraction_bli fitting_bli Kinetic Model Fitting ref_subtraction_bli->fitting_bli results_bli Determine ka, kd, and KD fitting_bli->results_bli

Caption: The dip-and-read workflow characteristic of a Bio-Layer Interferometry (BLI) experiment.

Conclusion: An Integrated Approach to Binding Affinity Validation

For the rigorous validation of the binding affinity of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one to its target kinase, CDK2, Surface Plasmon Resonance stands out as a superior choice for obtaining high-quality kinetic data. Its ability to provide real-time information on both the association and dissociation phases of the interaction offers a deeper understanding of the binding mechanism, which is often more predictive of a drug's efficacy than affinity alone.[8]

However, the most robust validation strategies often involve an orthogonal approach. For instance, confirming the K_D_ obtained from SPR with an in-solution technique like ITC provides a powerful cross-validation of the binding affinity and adds valuable thermodynamic context. For larger-scale screening of multiple analogs, the high-throughput nature of BLI can be leveraged effectively.

By understanding the principles, strengths, and limitations of each technique, and by designing experiments with scientific integrity at their core, researchers can confidently and accurately characterize the binding of promising new chemical entities, paving the way for the next generation of targeted therapeutics.

References

  • Bio-Layer Interferometry: Principles & Applications. Excedr. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. [Link]

  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. [Link]

  • Application, Principle and Advantages of Biolayer Interference Technology (BLI). [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Bio-layer interferometry. YouTube. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • BLI and SPR Protocol FAQs: Your Essential Guide. Alpha Lifetech. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. [Link]

  • Isothermal Titration Calorimetry: Principles and Applications | Request PDF. ResearchGate. [Link]

  • What are methods (besides traditional surface plasmon resonance [SPR]) for determining dissociation constants in a high throughput manner? ResearchGate. [Link]

  • Protein-Ligand Interactions Using SPR Systems. PubMed. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Guide to Running an SPR Experiment. [Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. [Link]

  • Protein–Ligand Interactions Using SPR Systems. Springer Nature Experiments. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one. AA Blocks. [Link]

  • Cyclin-dependent kinase 2 inhibitors for medical treatment.
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]

  • Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PMC. [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • 2-amino-3-methyl-9h-pyrido[2,3-b]indole. PubChemLite. [Link]

Sources

Comparative

Comparative Molecular Docking Studies of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one: A Dual-Target Evaluation Guide

Executive Summary & Structural Rationale In modern structure-based drug design, the 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold is recognized as a highly privileged, rigid tricyclic pharmacophore. As an Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern structure-based drug design, the 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold is recognized as a highly privileged, rigid tricyclic pharmacophore. As an Application Scientist, I approach this scaffold not merely as a chemical structure, but as a versatile geometric key capable of unlocking multiple biological targets.

The pyrimido[4,5-b]indole core is an isostere of endogenous purines. The pyrimidine moiety expertly mimics the adenine ring of ATP or the pteridine ring of folates, while the fused indole system provides a broad, planar hydrophobic surface ideal for deep-pocket intercalation[1]. This guide objectively compares the docking performance and mechanistic causality of this scaffold across two distinct therapeutic realms: parasitic infections (Targeting Toxoplasma gondii TS-DHFR) and oncology (Targeting EGFR Tyrosine Kinase).

Target 1: Toxoplasma gondii Thymidylate Synthase (tgTS-DHFR)

Mechanistic Causality

Thymidylate Synthase (TS) is highly conserved across species, making the development of species-selective inhibitors notoriously difficult. Classical TS inhibitors (like Pemetrexed or Raltitrexed) often suffer from severe off-target human toxicity. However, 2-amino-pyrimido[4,5-b]indol-4-ones act as non-classical TS inhibitors . They exploit a unique conformational flexibility in the parasite's active site that is absent in human TS, achieving remarkable selectivity without relying on the active-transport mechanisms required by classical antifolates[2].

Comparative Docking Insights

Crystallographic and docking studies of the complex () reveal that the 2-amino group acts as a critical hydrogen-bond donor to the catalytic residues, while the 4-oxo group serves as a rigid hydrogen-bond acceptor[3]. When compared to standard treatments like Pyrimethamine (which targets DHFR, not TS), the pyrimido[4,5-b]indole derivatives demonstrate single-digit nanomolar Ki​ values and up to 122-fold selectivity for parasitic TS over human TS[2].

Target 2: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Mechanistic Causality

In oncology, the exact same scaffold is repurposed as an ATP-competitive kinase inhibitor. The causality of binding relies on the hinge region of the kinase domain (specifically residue Met793 in EGFR). The N9-H of the indole ring and the N1 of the pyrimidine ring form a highly stable bidentate hydrogen bond network, perfectly mimicking the natural binding of ATP[4].

Comparative Docking Insights

When benchmarked against first-generation anilinopyrimidine EGFR inhibitors like Erlotinib, the 4-oxo and 4-amino substituted pyrimido[4,5-b]indoles exhibit comparable, and sometimes superior, binding affinities. The rigid tricyclic core restricts entropic loss upon binding, allowing these derivatives to achieve IC50​ values approaching ~1 nM against EGFR[1].

Quantitative Data Comparison

The following table summarizes the comparative docking and in vitro performance of the 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold against standard alternatives.

Target ProteinLigand / CompoundBinding ModeKey Interacting ResiduesAffinity / PotencySelectivity / Notes
tgTS-DHFR Pyrimido[4,5-b]indol-4-one (1UE) Non-classicalAsp218, Tyr261, Arg54 Ki​ < 10 nM122-fold selective over hTS
tgTS-DHFR Pemetrexed (Standard) ClassicalArg54, Trp109 Ki​ ~ 15 nMPoor selectivity (Toxic to hTS)
EGFR TK Pyrimido[4,5-b]indol-4-one ATP-competitiveMet793 (Hinge), Thr790 IC50​ ~ 1-5 nMHigh potency, low entropic loss
EGFR TK Erlotinib (Standard) ATP-competitiveMet793, Gln791 IC50​ ~ 2 nMSusceptible to T790M mutation

Self-Validating Experimental Protocol for Comparative Docking

Trustworthiness in computational chemistry requires a self-validating system. Do not proceed to virtual screening without first proving that your grid and parameters can accurately reproduce experimental reality.

Step 1: Protein Preparation & Optimization

  • Import the high-resolution crystal structures (e.g., for tgTS and PDB: 1M17 for EGFR) into your modeling suite (e.g., Schrödinger Maestro or AutoDock Tools)[3].

  • Causality Check: Assign protonation states at physiological pH (7.4). This is critical because the 2-amino group of the pyrimido[4,5-b]indole must be accurately modeled as a hydrogen-bond donor, while the 4-oxo group must remain an acceptor.

  • Remove crystallographic water molecules unless they are structural waters bridging the ligand to the protein (e.g., in the EGFR hinge region).

Step 2: Ligand Preparation

  • Sketch the 2-amino-3H-pyrimido[4,5-b]indol-4(9H)-one derivatives and standard comparators (Erlotinib, Pemetrexed).

  • Generate 3D conformations and minimize energy using the OPLS4 or MMFF94 force field.

Step 3: Grid Generation & Self-Validation (Critical Step)

  • Define the receptor grid box centered on the co-crystallized ligand (e.g., Ligand 1UE in 4KY4)[5].

  • The Validation Gate: Redock the native co-crystallized ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the actual crystal pose.

  • Rule: If the RMSD > 2.0 Å, your protocol is invalid. Recalibrate grid size, partial charges, or protonation states before proceeding.

Step 4: Comparative Docking & Scoring

  • Dock the prepared compound library using Extra Precision (XP) Glide or AutoDock Vina.

  • Extract the binding free energy ( ΔG ) and map the non-covalent interactions (Hydrogen bonds, π−π stacking with aromatic residues, and halogen bonds).

Mechanistic Visualizations

Workflow A 1. Target Preparation (PDB: 4KY4 / 1M17) C 3. Grid Generation (Active Site Mapping) A->C B 2. Ligand Minimization (Tautomer Assignment) B->C D 4. Self-Validation (Redocking RMSD < 2.0 Å) C->D E 5. Comparative Docking (Scoring & Pose Analysis) D->E

Fig 1: Self-validating molecular docking workflow for pyrimido[4,5-b]indoles.

MOA Ligand 2-Amino-3H-pyrimido [4,5-B]indol-4(9H)-one TS tgTS-DHFR (Folate Site) Ligand->TS Non-classical EGFR EGFR Tyrosine Kinase (ATP Site) Ligand->EGFR ATP-competitive Effect1 Parasite Death (High Selectivity) TS->Effect1 Effect2 Tumor Apoptosis (Kinase Inhibition) EGFR->Effect2

Fig 2: Dual-target mechanism of action for pyrimido[4,5-b]indole derivatives.

References

  • Zaware, N., Sharma, H., et al. "Discovery of potent and selective inhibitors of Toxoplasma gondii thymidylate synthase for opportunistic infections." ACS Medicinal Chemistry Letters, 2013. URL:[Link]

  • RCSB Protein Data Bank. "4KY4: Crystal structure of non-classical TS inhibitor 2 in complex with Toxoplasma gondii TS-DHFR." URL:[Link]

  • Showalter, H. D., et al. "Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase." Journal of Medicinal Chemistry, 1999. URL:[Link]

  • El-Sayed, N. N., et al. "Evaluation of Zamia floridana A. DC. Leaves and Its Isolated Secondary Metabolites as Natural Anti-Toxoplasma and Anti-Cancer Agents Using In Vitro and In Silico Studies." Molecules (MDPI), 2022. URL:[Link]

Sources

Validation

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one

Executive Summary & Analytical Challenge The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold is a highly conjugated, rigid tricyclic system that serves as a critical pharmacophore in modern drug discovery. Derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one scaffold is a highly conjugated, rigid tricyclic system that serves as a critical pharmacophore in modern drug discovery. Derivatives of this core have demonstrated profound efficacy as BET bromodomain inhibitors [1] and Glycogen Synthase Kinase-3β (GSK-3β) inhibitors [2].

However, the structural rigidity of the pyrimido[4,5-b]indole core presents a significant analytical challenge during pharmacokinetic profiling and metabolite identification. The fused heterocyclic nature of the molecule resists fragmentation under standard low-energy collision conditions. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Orbitrap (HCD) versus Q-TOF (CID) high-resolution mass spectrometry (HRMS) platforms for the structural elucidation of this specific compound, providing the causality behind experimental choices and a self-validating analytical protocol.

Mechanistic Fragmentation Pathway (The "Why")

To confidently identify 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one ( C10​H8​N4​O , exact monoisotopic mass 200.0698 Da; [M+H]+ m/z 201.0776), one must understand gas-phase ion chemistry. The fragmentation is driven by the localization of the proton on the pyrimidine ring (typically N3 or N1), which weakens adjacent bonds.

The primary neutral losses are highly diagnostic:

  • Loss of Ammonia (-17.0265 Da): Cleavage of the 2-amino group yields an intense fragment at m/z 184.0511.

  • Loss of Isocyanic Acid (-43.0058 Da): A retro-Diels-Alder-like cleavage involving the 4-oxo group and N3 yields m/z 158.0718.

  • Loss of Cyanamide (-42.0218 Da): Cleavage of the N1-C2 and C2-N3 bonds yields m/z 159.0558.

  • Indole Core Generation: Subsequent losses of CO or HCN strip the pyrimidine ring entirely, leaving the stable indole-derived cation at m/z 131.0609.

Fragmentation M [M+H]+ m/z 201.0776 C10H9N4O+ F1 [M+H - NH3]+ m/z 184.0511 C10H6N3O+ M->F1 -NH3 (-17 Da) F2 [M+H - HNCO]+ m/z 158.0718 C9H8N3+ M->F2 -HNCO (-43 Da) F3 [M+H - NH2CN]+ m/z 159.0558 C9H7N2O+ M->F3 -NH2CN (-42 Da) F5 [M+H - NH3 - CO]+ m/z 156.0562 C9H6N3+ F1->F5 -CO (-28 Da) F4 Indole-derived core m/z 131.0609 C8H7N2+ F2->F4 -HCN (-27 Da) F3->F4 -CO (-28 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

When analyzing rigid fused-ring systems, the choice of dissociation technique dictates the quality of the structural data.

  • Higher-energy Collisional Dissociation (HCD) in Orbitrap systems utilizes a multipole collision cell with a higher RF voltage gradient. This provides a broader energy deposition profile, allowing simultaneous observation of both primary neutral losses and deep-cleavage indole fragments.

  • Beam-type Collision-Induced Dissociation (CID) in Q-TOF platforms provides excellent transmission but often yields a narrower internal energy distribution. While Q-TOFs excel at acquisition speed, they may require energy stepping (e.g., MS^E) to capture the full fragmentation spectrum of the pyrimido[4,5-b]indole core.

Quantitative Performance Comparison
Analytical ParameterOrbitrap (HCD)Q-TOF (CID)Causality & Impact on Pyrimidoindole Analysis
Mass Accuracy (MS/MS) < 1 ppm (with lock mass)2–5 ppmOrbitrap's superior accuracy prevents misassignment of isobaric losses (e.g., distinguishing −HNCO from −CHNO ).
Energy Deposition Broad (Non-resonant)Narrow (Beam-type)HCD simultaneously yields high-mass precursor cleavage and low-mass diagnostic indole ions (m/z 131.0609).
Low-Mass Transmission Excellent (C-trap routing)Variable (RF-dependent)HCD ensures the lowest mass fragments are efficiently trapped and injected into the analyzer without RF cutoff effects.
Acquisition Speed 15–20 HzUp to 50 HzQ-TOF is superior for highly complex, fast UHPLC gradients, though less critical for pure structural elucidation.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-HRMS/MS protocol is designed as a self-validating system . Every step includes an internal control to verify the causality of the results, ensuring that the observed fragments are true structural representations and not artifacts.

Step 1: System Suitability & Real-Time Calibration
  • Action: Infuse a standardized calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

  • Validation Check: Ensure mass accuracy is < 1 ppm. Enable the use of a background lock mass (e.g., polysiloxane at m/z 371.1012) for continuous real-time recalibration during the run.

Step 2: Sample Preparation & Internal Control
  • Action: Prepare 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one at 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Validation Check: Spike the sample with a structurally related reference standard of known fragmentation behavior (e.g., Tofacitinib, 100 ng/mL). The successful generation of Tofacitinib's known m/z 98.0964 (piperidine cleavage) fragment validates that the collision energy applied is sufficient for heterocyclic ring cleavage.

Step 3: LC-HRMS/MS Acquisition Parameters
  • Chromatography: C18 column (2.1 x 50 mm, 1.7 µm); Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • MS Parameters (Orbitrap):

    • Resolution: 70,000 (MS1), 35,000 (MS2).

    • Activation Type: HCD.

    • Normalized Collision Energy (NCE): Stepped at 20, 40, and 60 to ensure both labile ( −NH3​ ) and rigid (pyrimidine ring opening) bonds are cleaved.

  • Validation Check: Use Data-Dependent Acquisition (DDA) with dynamic exclusion set to 5 seconds to ensure high-quality MS2 spectra are triggered at the apex of the chromatographic peak.

Step 4: Data Processing & Formula Generation
  • Action: Extract the exact mass of the precursor (m/z 201.0776 ± 5 ppm).

  • Validation Check: Before assigning MS/MS fragments, the software must validate the MS1 isotopic pattern. The experimental A+1/A+2 isotope ratio must match the theoretical C10​H8​N4​O distribution with a score >95%. Only then are the MS2 fragments annotated.

References

  • Title: Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors Source: Molecules URL: [Link]

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